t-Butoxycarbonyl-PEG2-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO8/c1-16(2,3)24-14(20)6-8-22-10-11-23-9-7-15(21)25-17-12(18)4-5-13(17)19/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSOBOMOTXJAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to t-Butoxycarbonyl-PEG2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and applications of t-Butoxycarbonyl-PEG2-NHS ester, a versatile heterobifunctional crosslinker. This document provides a comprehensive overview of its properties, detailed experimental protocols, and its role in sophisticated bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Functionality and Applications
This compound is a chemical tool designed for the covalent modification of biomolecules. Its structure features three key components:
-
A t-Butoxycarbonyl (Boc) protected amine: This protecting group allows for the sequential introduction of different molecules. The Boc group is stable under many reaction conditions but can be readily removed under mildly acidic conditions to reveal a primary amine.[1][2] This primary amine can then be reacted with other molecules, such as targeting ligands or payloads.
-
A short polyethylene (B3416737) glycol (PEG) spacer (PEG2): The two-unit PEG linker is a hydrophilic spacer that increases the water solubility of the molecule and the resulting conjugate.[3][4] This can be crucial for preventing aggregation of hydrophobic drug payloads and improving the pharmacokinetic properties of the final bioconjugate.[5][6]
-
An N-hydroxysuccinimide (NHS) ester: This is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues on proteins or antibodies.[3][] The reaction is specific and proceeds readily at neutral to slightly basic pH.[8][9]
The primary applications of this compound lie in the fields of:
-
Drug Delivery: As a linker in the synthesis of ADCs, where it connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.
-
PROTAC Development: In the construction of PROTACs, it serves as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand.[10]
-
Bioconjugation and Surface Modification: For the attachment of molecules to proteins, peptides, amine-modified oligonucleotides, or other amine-containing surfaces to enhance their properties or introduce new functionalities.[4][11]
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. This information is crucial for designing and executing successful conjugation experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C16H26N2O8 | [12] |
| Molecular Weight | 374.39 g/mol | [12] |
| Purity | Typically ≥95% | [13] |
| Appearance | White solid | [] |
| Solubility | Soluble in DCM, DMSO | [] |
| Storage Conditions | Store at 2-8°C, protect from moisture | [] |
Experimental Protocols
This section provides detailed methodologies for the key reactions involving this compound: the NHS ester reaction with a primary amine and the subsequent deprotection of the Boc group.
Protocol 1: Conjugation of this compound to a Protein via NHS Ester Reaction
This protocol describes the general procedure for labeling a protein with the linker.
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[8]
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., gel filtration)
-
Quenching solution (optional): 1 M Tris-HCl, pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the reaction.[9]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[9]
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved NHS ester to the protein solution.[15] Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight on ice.[8]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[15]
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected PEGylated compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM (e.g., at a concentration of 0.1 M).[1]
-
Acid Treatment: Add TFA to the solution to a final concentration of 25-50% (v/v).[1]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The deprotected product will be more polar than the starting material.[1]
-
Work-up:
-
Direct Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The product will be obtained as a TFA salt.
-
Neutralization (for free amine): Dilute the reaction mixture with DCM and carefully wash with saturated sodium bicarbonate solution to neutralize the excess TFA. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[1]
-
-
Characterization: Confirm the complete removal of the Boc group by techniques such as NMR or mass spectrometry.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway relevant to the applications of this compound.
Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
This workflow outlines the sequential steps involved in constructing an ADC using the heterobifunctional linker.
Caption: A typical workflow for the synthesis of an Antibody-Drug Conjugate.
Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate
This diagram illustrates the pathway by which an ADC, once administered, targets and kills cancer cells.
Caption: The mechanism of action of an Antibody-Drug Conjugate leading to cancer cell death.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 3. This compound, 2411681-93-9 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG2-NHS ester, 2183440-73-3 | BroadPharm [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. glycomindsynth.com [glycomindsynth.com]
- 13. T-Boc-N-amido-PEG2-NHS ester | CAS: 2183440-73-3 | AxisPharm [axispharm.com]
- 15. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to t-Butoxycarbonyl-PEG2-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Butoxycarbonyl-PEG2-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteomics. This molecule features a tert-butyloxycarbonyl (Boc)-protected amine, a short diethylene glycol (PEG2) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a two-stage conjugation strategy, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).
The PEG2 spacer enhances the aqueous solubility of the molecule and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic properties of the modified biomolecule.[1] The NHS ester facilitates efficient covalent bond formation with primary amines, such as the side chain of lysine (B10760008) residues on proteins, under mild conditions.[2] The Boc protecting group provides an orthogonal handle for subsequent modifications; it remains stable during the initial NHS ester conjugation and can be selectively removed under acidic conditions to reveal a primary amine for further functionalization.[3] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, including detailed experimental protocols.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a Boc-protected amine at one terminus, a diethylene glycol spacer in the middle, and an NHS ester at the other terminus.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₂₅NO₈ |
| Molecular Weight | 359.37 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane (B109758) (DCM) |
| Storage Conditions | Store at -20°C, desiccated to prevent hydrolysis of the NHS ester |
Reaction Mechanisms
The utility of this compound lies in the distinct reactivity of its terminal functional groups: the NHS ester and the Boc-protected amine.
NHS Ester Reaction with Primary Amines
The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on a protein, through nucleophilic acyl substitution.[] The reaction proceeds efficiently at a slightly basic pH (typically 7.2-8.5) to form a stable and irreversible amide bond.[] The N-hydroxysuccinimide is released as a byproduct.[]
Caption: Reaction mechanism of this compound with a primary amine.
Boc Group Deprotection
The Boc protecting group is stable under the conditions required for the NHS ester conjugation but can be readily removed under acidic conditions to expose a primary amine.[3] This is typically achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5]
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Conjugation of this compound to a Protein
This protocol outlines the steps for conjugating the NHS ester to primary amines on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[]
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.[7]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[8]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[8]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.[] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by SEC or dialysis against an appropriate buffer.[][9]
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc group to expose a primary amine for further conjugation.
Materials:
-
Boc-protected PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Neutralization buffer (e.g., saturated sodium bicarbonate)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected PEGylated protein in a minimal amount of anhydrous DCM.
-
Deprotection Reaction: Add a solution of 20-50% TFA in DCM to the protein solution.[5]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., mass spectrometry).
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Purification: Purify the deprotected protein conjugate using SEC or dialysis to remove residual TFA and byproducts.[9]
Logical Workflow for Two-Step Conjugation
The following diagram illustrates a typical workflow for a two-step conjugation process using this compound.
Caption: A logical workflow for a two-step bioconjugation process.
Characterization of Conjugates
Successful conjugation and deprotection should be confirmed using appropriate analytical techniques.
Table 3: Analytical Techniques for Characterization
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after PEGylation. |
| Mass Spectrometry (MS) | To confirm the mass of the conjugate and determine the degree of PEGylation. |
| HPLC (e.g., SEC, RP-HPLC) | To assess the purity of the conjugate and separate different PEGylated species.[] |
| NMR Spectroscopy | To confirm the presence of the PEG linker and the removal of the Boc group in the final product. |
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low conjugation efficiency | Hydrolysis of the NHS ester.[2] | Use anhydrous solvents and prepare the NHS ester solution immediately before use. Ensure the reaction buffer is free of primary amines. |
| Low protein concentration. | Increase the protein concentration or the molar excess of the NHS ester. | |
| Protein precipitation | High concentration of organic solvent. | Keep the organic solvent concentration below 10% of the total reaction volume. |
| Incomplete Boc deprotection | Insufficient acid concentration or reaction time. | Increase the TFA concentration or extend the incubation time. Monitor the reaction closely.[10] |
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and the life sciences. Its heterobifunctional nature allows for controlled, sequential conjugations, enabling the synthesis of complex and well-defined biomolecules. By understanding its chemical properties and employing optimized protocols for conjugation and deprotection, scientists can effectively leverage this crosslinker to advance their research in areas such as targeted drug delivery, diagnostics, and fundamental protein science.
References
- 1. nbinno.com [nbinno.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of t-Boc-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of t-Boc-PEG2-NHS ester, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] This document details the chemistry of its reactive moieties, presents quantitative data on reaction kinetics, provides detailed experimental protocols, and illustrates key processes through diagrams.
Core Principles and Mechanism of Action
The t-Boc-PEG2-NHS ester is a versatile chemical tool composed of three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the covalent conjugation to biomolecules.
-
Polyethylene Glycol (PEG) Linker: A short, hydrophilic PEG2 spacer that enhances solubility and provides spatial separation between the conjugated molecules.[6][][8]
-
tert-Butoxycarbonyl (t-Boc) Protecting Group: A protecting group for a primary amine, allowing for sequential and controlled conjugation reactions.[3][6][][8]
The overall mechanism of action involves a two-step process:
-
Amine Conjugation via NHS Ester: The NHS ester reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of proteins) through nucleophilic acyl substitution to form a stable and irreversible amide bond.[4] This reaction is highly efficient under physiological to slightly alkaline conditions.
-
Deprotection of the t-Boc Group: The t-Boc group is subsequently removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be used for further conjugation, enabling the synthesis of complex bioconjugates.
The Chemistry of NHS Ester Conjugation
The reaction between an NHS ester and a primary amine is a cornerstone of bioconjugation. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.
The efficiency of this reaction is highly dependent on pH. While the reaction proceeds at a reasonable rate at physiological pH, it is most efficient in the pH range of 8.0-9.0. This is because a higher pH increases the concentration of the deprotonated, nucleophilic form of the primary amine. However, at higher pH values, the competing hydrolysis of the NHS ester also increases, which can reduce the overall yield of the desired conjugate.
The Role of the PEG2 Spacer
The inclusion of a short diethylene glycol (PEG2) spacer offers several advantages in bioconjugation:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[6][][8]
-
Flexibility and Reduced Steric Hindrance: The PEG spacer provides a flexible connection between the conjugated molecules, which can help to maintain their biological activity by reducing steric hindrance.
-
Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, has been shown to reduce the immunogenicity of therapeutic proteins.[]
The t-Boc Protecting Group and Deprotection
The t-Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves the protonation of the carbonyl oxygen of the t-Boc group, followed by the loss of isobutylene (B52900) and carbon dioxide to yield the free amine.
Quantitative Data
The following tables summarize key quantitative data related to the reactions of NHS esters and the deprotection of the t-Boc group. It is important to note that these are general values for NHS esters and t-Boc deprotection, and the specific rates and yields for t-Boc-PEG2-NHS ester may vary depending on the specific reaction conditions and substrates.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 25 | 4-5 hours |
| 8.0 | 25 | 1 hour |
| 8.5 | 25 | 30 minutes |
| 9.0 | 25 | <10 minutes |
Table 2: Typical Conditions for t-Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time |
| 20-50% TFA | Dichloromethane (DCM) | Room Temperature | 1-2 hours |
| 4M HCl | Dioxane | Room Temperature | 1-2 hours |
| 4M HCl | Methanol | Room Temperature | 1-2 hours |
Experimental Protocols
Protocol for Protein Labeling with t-Boc-PEG2-NHS Ester
This protocol provides a general guideline for the conjugation of a protein with t-Boc-PEG2-NHS ester.
Materials:
-
Protein of interest
-
t-Boc-PEG2-NHS ester
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the t-Boc-PEG2-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the t-Boc-PEG2-NHS ester stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate to remove unreacted linker and byproducts using a size-exclusion chromatography column or dialysis.
Protocol for t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group from the conjugated molecule.
Materials:
-
t-Boc-PEG2-conjugated molecule
-
Dichloromethane (DCM) or dioxane
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Neutralizing base (e.g., triethylamine (B128534) or diisopropylethylamine)
Procedure:
-
Dissolution: Dissolve the t-Boc protected conjugate in DCM or dioxane.
-
Acid Treatment: Add a solution of 20-50% TFA in DCM or an equal volume of 4M HCl in dioxane to the dissolved conjugate.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Work-up: Remove the solvent and excess acid under reduced pressure.
-
Neutralization (Optional): If the free amine is required, dissolve the resulting amine salt in a suitable solvent and neutralize with a mild base.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of t-Boc-PEG2-NHS Ester Conjugation and Deprotection.
Caption: Experimental Workflow for Bioconjugation.
Caption: Role in PROTAC-Mediated Protein Degradation.
Impact on Signaling Pathways in Drug Development
The t-Boc-PEG2-NHS ester is a critical component in the synthesis of sophisticated therapeutic agents that can modulate cellular signaling pathways. A prime example is its use in the construction of PROTACs.[2][5]
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[5] A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The t-Boc-PEG2-NHS ester serves as a versatile linker for connecting these two ligands.
By inducing the degradation of a target protein, a PROTAC can effectively shut down a signaling pathway that is dependent on that protein. For example, if the target protein is a kinase that is hyperactive in a cancer cell, its degradation will lead to the inhibition of the downstream signaling cascade, ultimately resulting in cell cycle arrest or apoptosis. The use of the t-Boc-PEG2-NHS ester in the synthesis of such PROTACs is therefore instrumental in the development of novel cancer therapies.
References
- 1. purepeg.com [purepeg.com]
- 2. Boc-NH-PEG2-C2-NHS ester - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. t-Boc-N-amido-PEG2-CH2CO2-NHS ester, 911102-04-0 | BroadPharm [broadpharm.com]
- 8. t-Boc-N-amido-PEG2-NHS ester, 2183440-73-3 | BroadPharm [broadpharm.com]
The Strategic Role of the t-Boc Protecting Group in Advanced PEGylation
A Technical Guide for Drug Development Professionals
Introduction: The Challenge of Controlled Bioconjugation
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a cornerstone of modern drug development. It is a proven strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides, proteins, and small molecules by increasing their hydrodynamic size.[1] This modification can lead to a longer circulation half-life, improved solubility, reduced immunogenicity, and decreased susceptibility to proteolytic degradation.[1][2][3]
However, the successful synthesis of complex, multifunctional drug conjugates requires precise control over the reactivity of various functional groups. This is where protecting groups become indispensable. The tert-butyloxycarbonyl (Boc or t-Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its clean, acid-labile removal.[4][5] In the context of PEGylation, t-Boc protection is critical for the stepwise assembly of sophisticated bioconjugates, enabling the creation of targeted drug delivery systems, antibody-drug conjugates (ADCs), and other advanced therapeutics.[6][7] This guide provides an in-depth examination of the t-Boc group's role, chemistry, and practical application in PEGylation workflows.
The Chemistry of the t-Boc Protecting Group
The efficacy of the t-Boc group lies in its unique chemical properties. It forms a carbamate (B1207046) linkage with an amine, effectively masking its nucleophilicity.[8][9] This protection is robust under neutral and basic conditions but can be readily cleaved under mild acidic conditions, a characteristic that is fundamental to its utility.[5]
Protection of Amines
The introduction of the t-Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or "Boc anhydride") in the presence of a base.[5][10] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a t-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and t-butoxide.[9][10]
Deprotection of t-Boc Amines
The defining characteristic of the t-Boc group is its lability in the presence of acid.[5] Deprotection is most commonly accomplished using trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution.[10][11] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the carbon-oxygen bond to release the highly stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine, which is typically protonated by the acid to form an ammonium (B1175870) salt (e.g., a TFA salt).[8][9][12]
The formation of the electrophilic tert-butyl cation can sometimes lead to side reactions with sensitive amino acid residues like tryptophan or cysteine.[4][13] To prevent this, "scavenger" molecules such as triisopropylsilane (B1312306) (TIS) or phenol (B47542) are often included in the deprotection cocktail to trap the cation.[11]
The Core Role of t-Boc in Stepwise PEGylation
In the synthesis of advanced bioconjugates, it is often necessary to attach different molecules to the same PEG linker. Heterobifunctional PEG linkers, which possess distinct reactive groups at either end (e.g., an amine and a carboxylic acid), are essential tools for this purpose. The t-Boc group enables a powerful strategy of "orthogonal protection," where one functional group can be selectively deprotected and reacted without affecting another.[14]
A typical workflow involves a PEG linker with a stable functional group at one end (e.g., an NHS ester or carboxylic acid) and a t-Boc-protected amine at the other.[6][15] This allows for a controlled, two-step conjugation process:
-
First Conjugation: The unprotected functional group is reacted with the first target molecule (e.g., a protein or peptide).
-
Deprotection: The t-Boc group is selectively removed with acid to expose the primary amine.
-
Second Conjugation: The newly deprotected amine is reacted with a second molecule (e.g., a targeting ligand, a fluorescent dye, or another drug).
This stepwise approach, enabled by the t-Boc group, is fundamental to building complex, multifunctional therapeutic agents.[16][17]
Quantitative Data Summary
The efficiency of t-Boc protection and deprotection is influenced by several factors, including reagents, solvents, temperature, and reaction time. The following tables summarize typical conditions cited in established protocols.
Table 1: Summary of Typical Conditions for t-Boc Protection
| Parameter | Condition | Notes | Reference(s) |
|---|---|---|---|
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.2 to 3 equivalents relative to the amine. | [18][19] |
| Base | DIPEA, NaOH, NaHCO₃, TEA | 1.5 to 6 equivalents are common to neutralize the acid byproduct. | [18][19] |
| Solvent | Dichloromethane (DCM), THF, Water, PEG-400 | Choice depends on the solubility of the PEG derivative. PEG-400 can serve as an eco-friendly medium. | [18][19][20] |
| Temperature | 0°C to Room Temperature (20-25°C) | Reactions are often started at 0°C and then warmed to room temperature. | [18] |
| Reaction Time | 3 to 12 hours | Progress should be monitored by TLC or LC-MS. |[18][19] |
Table 2: Summary of Typical Conditions for t-Boc Deprotection
| Parameter | Condition | Notes | Reference(s) |
|---|---|---|---|
| Acid Reagent | Trifluoroacetic Acid (TFA) | HCl in dioxane is a common alternative. | [5][11][19] |
| Concentration | 20-50% (v/v) TFA in DCM | Higher concentrations (up to 100% TFA) may be used but can increase side reactions. | [5][11][16] |
| Scavengers | Triisopropylsilane (TIS), Phenol | 2.5-5% (v/v) is added to trap the tert-butyl cation, protecting sensitive residues. | [11] |
| Solvent | Dichloromethane (DCM) | Ensures good solubility for the PEG conjugate and acid. | [11][16] |
| Temperature | 0°C to Room Temperature (20-25°C) | Reactions are often initiated at 0°C to control the initial rate. | [11] |
| Reaction Time | 30 minutes to 2 hours | Progress is monitored until the starting material is consumed. |[11][16] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection steps in a typical PEGylation workflow.
Protocol 1: N-Boc Protection of an Amino-PEG Derivative
This protocol is adapted from general procedures for the N-tert-butoxycarbonylation of amines.[18][19]
-
Dissolution: Dissolve the amino-PEG starting material (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 3-5 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using a suitable method, such as a Kaiser test (to detect free primary amines) or LC-MS.[18]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. Isolate the solid product by centrifugation or filtration. Further purification can be achieved by size exclusion or reverse-phase chromatography if necessary.
Protocol 2: t-Boc Deprotection of a PEGylated Conjugate
This protocol provides a standard method for removing the t-Boc group using a TFA/DCM system.[11][16]
-
Preparation: Dissolve the t-Boc-protected PEG conjugate in DCM to a concentration of 0.1-0.2 M. If the material is lyophilized from a buffer, ensure it is completely anhydrous.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Scavenger Addition (Optional): If the conjugate contains acid-sensitive residues, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 50% v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or HPLC until the starting material is fully consumed (typically 1-2 hours).[11]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure (e.g., rotary evaporation) to remove the DCM and excess TFA.
-
TFA Removal: To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[11]
-
Product Isolation: The resulting TFA salt of the deprotected amine can often be used directly. Alternatively, the product can be isolated by precipitation with cold diethyl ether.[11][16] For neutralization, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[11]
Conclusion
The t-Boc protecting group is a powerful and versatile tool in the field of PEGylation and bioconjugation. Its robust stability and predictable, clean removal under mild acidic conditions provide the chemical precision required to construct complex, multifunctional drug molecules. By enabling the selective and stepwise functionalization of PEG linkers, the t-Boc strategy allows researchers and drug developers to design and synthesize next-generation therapeutics with enhanced targeting, imaging, and delivery capabilities. A thorough understanding of its chemistry and practical application is essential for leveraging its full potential in advancing modern medicine.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. t-Boc Amine PEG Amine, HCl Salt - JenKem Technology USA [jenkemusa.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. nbinno.com [nbinno.com]
- 15. t-Boc-N-amido-PEG1-acid, 1260092-44-1 | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. t-Boc-N-Amido-PEG-amine | AxisPharm [axispharm.com]
- 18. rsc.org [rsc.org]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
- 20. tandfonline.com [tandfonline.com]
A Technical Guide to the Solubility of t-Butoxycarbonyl-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of t-Butoxycarbonyl-PEG2-NHS ester (Boc-PEG2-NHS ester), a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and surface modification. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from structurally analogous molecules to provide a robust predictive assessment of its solubility in common laboratory solvents. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility parameters for their specific applications.
Core Concepts: Understanding the Solubility of Boc-PEG2-NHS Ester
The solubility of Boc-PEG2-NHS ester is governed by the interplay of its distinct chemical moieties: the lipophilic t-Butoxycarbonyl (Boc) group, the hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and the reactive N-hydroxysuccinimide (NHS) ester.
-
t-Butoxycarbonyl (Boc) Group: This bulky, nonpolar protecting group enhances solubility in nonpolar organic solvents.
-
Polyethylene Glycol (PEG) Linker: The two-unit PEG chain is hydrophilic and flexible, significantly contributing to the molecule's solubility in a range of polar solvents, including aqueous solutions. The PEG linker can increase the water solubility of the overall compound.[1][2]
-
N-hydroxysuccinimide (NHS) Ester: This reactive group is susceptible to hydrolysis, particularly in aqueous environments. Therefore, for bioconjugation reactions, the compound is typically first dissolved in a compatible organic solvent before being added to an aqueous reaction buffer.[3]
The combined influence of these groups results in a molecule with versatile solubility, accommodating a variety of reaction conditions.
Inferred and Analogous Solubility Data
| Solvent Classification | Solvent | Analogous Compound | Reported Solubility | Inferred Solubility for Boc-PEG2-NHS Ester |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO) | Boc-NH-PEG3-NHS ester | 50 mg/mL | High |
| Dimethylformamide (DMF) | General PEG NHS Esters | Soluble | High | |
| Chlorinated | Dichloromethane (DCM) | t-Boc-N-amido-PEG2-NHS ester | Soluble[] | High |
| Aqueous | Water / Aqueous Buffers | General PEG Linkers | Hydrophilic PEG spacer increases solubility[1][2] | Moderate (with potential for hydrolysis) |
Interpretation: Based on the available data for closely related compounds, this compound is expected to be readily soluble in common polar aprotic solvents such as DMSO and DMF, as well as chlorinated solvents like dichloromethane.[5] Its hydrophilic PEG spacer suggests at least moderate solubility in aqueous media, although the reactivity of the NHS ester in water necessitates careful handling and is a critical consideration for experimental design.[1][2]
Experimental Protocol for Solubility Determination
For applications requiring precise quantitative solubility data, the following general experimental protocol, adapted from the widely recognized shake-flask method, is recommended.[6]
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, Dichloromethane, Acetonitrile, Water, Phosphate-Buffered Saline pH 7.4)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Rotator or shaker
-
Centrifuge
-
Calibrated HPLC or UV-Vis spectrophotometer
-
Syringe filters (if necessary for sample clarification)
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a series of vials.
-
To each vial, add a known volume of the respective solvent (e.g., 1 mL).
-
Tightly cap the vials and vortex them vigorously for 2-5 minutes to facilitate dissolution.
-
Place the vials on a rotator or shaker at a constant temperature (e.g., 25 °C) for a sufficient equilibration time (e.g., 24 hours) to ensure saturation is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, visually inspect the vials for any undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining solid.
-
-
Quantitative Analysis:
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.
-
Calculate the solubility in mg/mL or other appropriate units.
-
Visualization of Key Processes
To further aid in the understanding of the factors influencing solubility and the experimental workflow for its determination, the following diagrams are provided.
Diagram 1: Key structural components influencing the solubility of Boc-PEG2-NHS ester.
Diagram 2: A stepwise workflow for the experimental determination of solubility.
Conclusion
This compound is a versatile crosslinking agent with a solubility profile that allows for its use in a variety of solvent systems. While it is predicted to have high solubility in common organic solvents like DMSO, DMF, and DCM, its hydrophilic PEG spacer also confers some degree of aqueous solubility. For critical applications, it is strongly recommended that researchers perform their own solubility tests using the detailed protocol provided in this guide to ascertain the precise solubility in their specific solvent systems and experimental conditions. This will ensure the successful design and execution of bioconjugation and other modification strategies.
References
A Technical Guide to the Storage and Stability of Boc-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical parameters governing the storage and stability of Boc-PEG2-NHS ester, a bifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. Understanding these parameters is essential for ensuring the integrity and reactivity of the molecule, leading to reproducible and successful experimental outcomes.
Introduction to Boc-PEG2-NHS Ester
Boc-PEG2-NHS ester is a valuable chemical tool featuring a tert-butyloxycarbonyl (Boc)-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. The Boc group provides a readily removable protecting group for the terminal amine, while the hydrophilic PEG spacer enhances solubility in aqueous media. The NHS ester allows for efficient and specific covalent modification of primary amines on biomolecules such as proteins, peptides, and antibodies, forming stable amide bonds. Given the reactive nature of the NHS ester, proper handling and storage are paramount to prevent premature hydrolysis and ensure its efficacy in conjugation reactions.
Recommended Storage and Handling
To maintain the integrity and reactivity of Boc-PEG2-NHS ester, it is crucial to adhere to strict storage and handling guidelines. The primary routes of degradation are hydrolysis of the NHS ester and potential degradation of the Boc-protecting group under acidic conditions.
Table 1: Recommended Storage Conditions for Boc-PEG2-NHS Ester
| Form | Temperature | Atmosphere | Light Conditions | Duration |
| Solid (Powder) | -20°C is recommended for long-term storage.[1][2] | Inert (e.g., Argon or Nitrogen) | Keep in the dark[1][3] | Months to years[1] |
| 0 - 4°C can be used for short-term storage.[1] | Days to weeks[1] | |||
| In Solvent | -80°C is recommended for long-term storage.[2] | Sealed vial | Keep in the dark | Up to 6 months[2] |
| -20°C can be used for shorter-term storage.[2] | Up to 1 month[2] |
Handling Guidelines:
-
Moisture Sensitivity: Boc-PEG2-NHS ester is highly sensitive to moisture. Always handle the solid compound in a dry environment, such as a glove box or under a stream of inert gas.
-
Solvent Preparation: When preparing solutions, use only anhydrous, amine-free solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4] Solutions should be prepared immediately before use whenever possible.
-
Aliquotting: For stock solutions, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Shipping: The compound is generally stable for several weeks at ambient temperature during shipping.[1]
Stability of the NHS Ester Functional Group
The primary determinant of Boc-PEG2-NHS ester's stability in solution is the hydrolysis of the NHS ester. This reaction is highly dependent on pH and temperature.
Aqueous Stability and pH Dependence
The NHS ester is susceptible to hydrolysis, a reaction that competes with the desired amidation reaction with primary amines. The rate of hydrolysis is significantly influenced by the pH of the aqueous solution.
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data presented is for general NHS esters and is expected to be comparable for Boc-PEG2-NHS ester.
As the pH increases, the concentration of the hydroxide (B78521) ion, a potent nucleophile, also increases, leading to a faster rate of hydrolysis. Therefore, while the amidation reaction is more efficient at a slightly alkaline pH (typically 7.2-8.5), a compromise must be made to minimize competing hydrolysis.
Stability in Organic Solvents
In anhydrous organic solvents like DMSO and DMF, the NHS ester is significantly more stable than in aqueous solutions due to the absence of water.[4] However, it is crucial to use high-purity, anhydrous solvents, as trace amounts of water can lead to gradual hydrolysis over time. Stock solutions in anhydrous DMSO or DMF should be stored at low temperatures (-20°C or -80°C) to maximize their shelf-life.
Reaction Pathways
The utility of Boc-PEG2-NHS ester in bioconjugation relies on the selective reaction of the NHS ester with primary amines. However, this is in direct competition with hydrolysis.
Caption: Competitive reaction pathways for Boc-PEG2-NHS ester.
Experimental Protocol: Assessing the Stability of Boc-PEG2-NHS Ester in Solution
This protocol outlines a method to determine the stability of a Boc-PEG2-NHS ester solution over time by monitoring the hydrolysis of the NHS ester. The release of N-hydroxysuccinimide (NHS) can be monitored spectrophotometrically, as NHS absorbs light at approximately 260 nm.[3][5]
Materials:
-
Boc-PEG2-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5 (or other amine-free buffer at the desired pH)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Temperature-controlled incubator or water bath
Procedure:
-
Preparation of Stock Solution:
-
Carefully weigh a precise amount of Boc-PEG2-NHS ester in a dry microcentrifuge tube.
-
Dissolve the solid in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). This should be done immediately before starting the experiment.
-
-
Initiation of Hydrolysis:
-
Equilibrate the Reaction Buffer to the desired experimental temperature (e.g., 25°C).
-
In a fresh microcentrifuge tube, add a specific volume of the pre-warmed Reaction Buffer.
-
To initiate the hydrolysis reaction, add a small volume of the Boc-PEG2-NHS ester stock solution to the Reaction Buffer to achieve a final concentration suitable for spectrophotometric analysis (e.g., 1 mM). Mix thoroughly by gentle vortexing.
-
-
Spectrophotometric Monitoring:
-
Immediately after mixing, transfer a sample of the reaction mixture to a quartz cuvette.
-
Measure the absorbance at 260 nm. This will be your time zero (T=0) reading.
-
Incubate the remaining reaction mixture at the chosen temperature.
-
At regular time intervals (e.g., every 30 minutes for the first few hours, then hourly), withdraw a sample from the reaction mixture and measure the absorbance at 260 nm.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time.
-
The absorbance will increase over time as the NHS ester hydrolyzes and releases NHS.
-
The rate of hydrolysis can be determined from the initial slope of the curve.
-
To determine the half-life (t½) of the NHS ester under these conditions, identify the time at which the absorbance reaches 50% of the maximum absorbance (which corresponds to complete hydrolysis). The maximum absorbance can be determined by either letting the reaction proceed to completion or by intentionally hydrolyzing a sample with a strong base.
-
Workflow Diagram:
References
PEGylation for Protein Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a cornerstone of biopharmaceutical development. This modification has proven to be a highly successful strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. By increasing the hydrodynamic size, PEGylation extends the circulating half-life, enhances protein stability, and reduces immunogenicity. This guide provides a comprehensive technical overview of the core principles of protein PEGylation, including the evolution of PEGylation chemistry, detailed experimental protocols for key methodologies, and a summary of the impact on protein therapeutics, supported by quantitative data and visual diagrams.
Introduction to PEGylation
The concept of PEGylation emerged in the 1970s and has since become a multi-billion dollar technology in the pharmaceutical industry.[1] The covalent attachment of PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer, to a protein can mask the protein's surface. This masking effect shields the protein from proteolytic enzymes and the host's immune system, thereby prolonging its presence in the bloodstream and reducing the potential for an adverse immune response.[2]
The benefits of PEGylation are multifaceted and include:
-
Extended Circulating Half-Life: The increased size of the PEG-protein conjugate significantly reduces its renal clearance rate.[3]
-
Reduced Immunogenicity and Antigenicity: The PEG chains can cover antigenic epitopes on the protein surface, making it less recognizable to the immune system.[2]
-
Enhanced Stability: PEGylation can protect proteins from degradation by proteolytic enzymes.[3]
-
Improved Solubility: The hydrophilic nature of PEG can increase the solubility of therapeutic proteins.
The Chemistry of PEGylation
The strategies for PEGylating proteins have evolved from non-specific methods to highly selective, site-specific approaches, often categorized into first and second-generation techniques.
First-Generation PEGylation
First-generation PEGylation typically involves the use of electrophilically activated PEGs that react with nucleophilic groups on the protein surface, most commonly the primary amines of lysine (B10760008) residues and the N-terminal α-amino group. These methods are often non-specific due to the abundance of lysine residues on the protein surface, leading to a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different locations.
Second-Generation (Site-Specific) PEGylation
To overcome the heterogeneity of first-generation products, second-generation PEGylation strategies focus on site-specific modification. This approach aims to attach a single PEG chain at a predetermined location on the protein, resulting in a more homogenous and well-defined product. This can be achieved by targeting specific amino acid residues or by utilizing enzymatic methods.
Key site-specific PEGylation strategies include:
-
N-Terminal PEGylation: By controlling the reaction pH, it is possible to selectively target the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine residues. Reductive alkylation using PEG-aldehyde is a common method for N-terminal modification.
-
Thiol-Specific PEGylation (Cysteine): This is a highly specific method that targets the sulfhydryl group of cysteine residues. Reagents like PEG-maleimide react specifically with free thiols. This is particularly effective for proteins with a single accessible cysteine or where one can be introduced through genetic engineering.
-
Enzymatic PEGylation: Enzymes such as transglutaminase can be used to catalyze the site-specific attachment of PEG to glutamine residues.
Quantitative Impact of PEGylation on Pharmacokinetics
The most significant advantage of PEGylation is the dramatic improvement in the pharmacokinetic profile of therapeutic proteins. This is primarily achieved by increasing the in vivo half-life and reducing clearance. The following tables summarize the pharmacokinetic parameters of several FDA-approved PEGylated drugs compared to their non-PEGylated counterparts.
| Drug | Protein | PEG Size (kDa) | Half-life (PEGylated) | Half-life (Non-PEGylated) | Reference(s) |
| Peginterferon alfa-2a (Pegasys) | Interferon alfa-2a | 40 (branched) | ~50 hours (absorption) | ~2.3 hours (absorption) | [4][5] |
| Peginterferon alfa-2b (PegIntron) | Interferon alfa-2b | 12 (linear) | ~4.6 hours (absorption) | ~2.3 hours (absorption) | [4] |
| Pegfilgrastim (Neulasta) | Filgrastim (G-CSF) | 20 (linear) | 15 - 80 hours | 3 - 4 hours | [6][7] |
| Certolizumab pegol (Cimzia) | Anti-TNF-α Fab' fragment | 40 (branched) | ~14 days | Not applicable | [8][9] |
| Drug | Clearance (PEGylated) | Clearance (Non-PEGylated) | Reference(s) |
| Peginterferon alfa-2a | >100-fold reduction in renal clearance | Standard renal clearance | [10] |
| Peginterferon alfa-2b | ~10-fold reduction in apparent clearance | 231 mL/h/kg | [10] |
| Pegfilgrastim | 14 mL/h/kg | 40 mL/h/kg | [11] |
Experimental Protocols
This section provides detailed methodologies for common PEGylation and characterization experiments.
Amine-Specific PEGylation with PEG-NHS Ester
This protocol describes a general procedure for the non-specific PEGylation of a protein using an N-hydroxysuccinimide (NHS) ester of PEG.
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester (e.g., mPEG-SPA, mPEG-SBC)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.0-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine), pH 7.5
-
Water-miscible organic solvent (e.g., DMSO or DMF)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or buffer exchange chromatography.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in the organic solvent to a concentration of 10-20 mg/mL.
-
PEGylation Reaction: Add the PEG-NHS ester solution to the protein solution with gentle stirring. The molar ratio of PEG-NHS ester to protein is a critical parameter and typically ranges from 5:1 to 50:1. The reaction is usually carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and by-products from the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Cysteine-Specific PEGylation with PEG-Maleimide
This protocol outlines a site-specific PEGylation method targeting a free cysteine residue.
Materials:
-
Protein with an accessible free cysteine residue
-
PEG-Maleimide
-
Reaction buffer (e.g., PBS with 5 mM EDTA), pH 6.5-7.5
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the cysteine residue is in a disulfide bond, it may need to be reduced first using a mild reducing agent like TCEP.
-
PEGylation Reaction: Add a 2- to 10-fold molar excess of PEG-Maleimide to the protein solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching the Reaction: Add an excess of a free thiol-containing compound like L-cysteine to react with any unreacted PEG-Maleimide.
-
Purification: Purify the PEGylated protein from the reaction mixture using SEC or IEX.
Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is an effective method for separating PEGylated protein from the unreacted protein and smaller PEG reagents.
Protocol:
-
Equilibrate the SEC column (e.g., Superdex 200) with an appropriate buffer (e.g., PBS).
-
Load the quenched PEGylation reaction mixture onto the column.
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.
Characterization of PEGylated Proteins
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to qualitatively assess the outcome of a PEGylation reaction. The attachment of PEG increases the molecular weight of the protein, resulting in a slower migration and a higher apparent molecular weight on the gel.
Procedure:
-
Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration.
-
Mix samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein with Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto the gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize the protein bands. A successful PEGylation will be indicated by the appearance of a new band at a higher molecular weight compared to the un-PEGylated protein.
MALDI-TOF Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the PEGylated protein and thus the degree of PEGylation (the number of PEG chains attached).
Procedure:
-
Prepare a matrix solution (e.g., sinapinic acid in acetonitrile/water/TFA).
-
Mix the purified PEGylated protein sample with the matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the appropriate mass range. The mass difference between the PEGylated and un-PEGylated protein corresponds to the mass of the attached PEG chains.
Visualizing PEGylation Workflows and Mechanisms
General Experimental Workflow for Protein PEGylation
The following diagram illustrates the typical steps involved in a protein PEGylation experiment, from the initial reaction to the final characterization of the product.
Caption: General workflow for protein PEGylation.
Mechanism of Action: Peginterferon and the JAK-STAT Signaling Pathway
Peginterferon alfa is a widely used PEGylated drug for the treatment of chronic hepatitis B and C. It exerts its antiviral effects by activating the JAK-STAT signaling pathway, which leads to the transcription of numerous interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.[12][13]
Caption: Peginterferon-α JAK-STAT signaling pathway.
Conclusion
PEGylation has established itself as a critical technology in the development of therapeutic proteins. By improving pharmacokinetics, enhancing stability, and reducing immunogenicity, PEGylation has enabled the successful clinical application of numerous protein-based drugs. The evolution from first-generation to site-specific second-generation PEGylation techniques has allowed for the creation of more homogenous and effective biotherapeutics. A thorough understanding of the underlying chemistry, coupled with robust purification and characterization methods, is essential for the successful development of PEGylated proteins. As the field continues to advance, novel PEG architectures and conjugation chemistries will likely lead to even more sophisticated and effective protein therapeutics.
References
- 1. Population pharmacokinetic analysis of certolizumab pegol in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The list of PEGylated drugs approved by FDA Up to 2024 | AxisPharm [axispharm.com]
- 3. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 4. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Pegfilgrastim - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pegylated Interferon Alpha :: [hepatitis-c.webnode.page]
- 13. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
An In-depth Technical Guide to the Safety and Handling of t-Butoxycarbonyl-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for t-Butoxycarbonyl-PEG2-NHS ester (Boc-PEG2-NHS ester). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent for successful experimental outcomes in research and drug development applications.
Chemical and Physical Properties
This compound is a bifunctional crosslinker molecule. It features a t-Boc protecting group on one end and an N-hydroxysuccinimide (NHS) ester on the other, connected by a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates covalent bond formation with primary amines, while the Boc group provides a temporary block of an amine functionality, which can be removed under acidic conditions.[1][2] The PEG linker enhances the water solubility of the molecule.[1]
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Boc-NH-PEG2-NHS, t-Boc-N-amido-PEG2-NHS ester | [3][4] |
| CAS Number | 2411681-93-9 / 2183440-73-3 | [1][5] |
| Molecular Formula | C16H25NO8 / C16H26N2O8 | [1][5] |
| Molecular Weight | 359.4 g/mol / 374.39 g/mol | [1][5] |
| Appearance | Liquid or Solid Powder | [3][6] |
| Purity | Typically ≥95% | [1][3] |
| Solubility | Soluble in DMSO, DMF | [3][7] |
| Storage Condition | -20°C, under desiccant, protected from light | [6][7][8] |
Note: Slight variations in formula and molecular weight may exist between different suppliers.
Hazard Identification and Safety Precautions
While some safety data sheets (SDS) classify this substance as non-hazardous, others indicate potential for irritation.[5][6] It is prudent to handle the compound with care, assuming it presents potential hazards.
| Hazard Type | Precautionary Measures and Required PPE | Source(s) |
| Eye Contact | May cause serious eye irritation. | [5] |
| Required PPE: Wear safety goggles or face protection. | [5][6] | |
| Skin Contact | May cause skin irritation. | [5] |
| Required PPE: Wear chemical-resistant gloves. | [5][6] | |
| Inhalation | Potential for harm if inhaled, though data is limited. | |
| Control Measure: Use only in a chemical fume hood. | [6] | |
| General Handling | ||
| Hygiene: Wash hands thoroughly after handling. Wash contaminated clothing before reuse. | [5][6] |
First Aid Procedures
In case of exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present. Seek medical attention if irritation persists. | [5][6] |
| Skin Contact | Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [5][6] |
| Inhalation | Move the individual to fresh air. If symptoms persist or in severe cases, seek immediate medical attention. | [6] |
| Ingestion | Wash out the mouth with plenty of water for at least 15 minutes. Seek medical attention. | [6] |
Storage, Stability, and Handling
Proper storage and handling are critical to preserve the reactivity of the NHS ester moiety, which is highly susceptible to hydrolysis.
4.1 Storage
-
Temperature: Store vials at -20°C for long-term stability.[6][7]
-
Moisture Control: Store in a tightly sealed container with a desiccant.[7] The NHS ester is moisture-sensitive and will readily hydrolyze.[7]
-
Light: Protect from light to prevent degradation.[8]
4.2 Chemical Stability and Reactivity
-
NHS Ester Hydrolysis: The primary pathway for degradation is the hydrolysis of the NHS ester, which renders the molecule inactive for conjugation. This reaction is accelerated by moisture and neutral to basic pH conditions.[7][]
-
Reactivity with Amines: The NHS ester reacts efficiently with primary amines at a pH range of 7.2-8.5 to form stable, covalent amide bonds.[]
-
Boc Group Stability: The Boc protecting group is stable during the conjugation reaction but can be removed under mild acidic conditions to yield a free amine.[2][10]
-
Incompatible Materials: Avoid oxidizing agents.[6] Critically, avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7]
4.3 Handling Workflow
The following diagram outlines the standard workflow for handling Boc-PEG2-NHS ester in the laboratory.
Caption: Workflow for proper storage, preparation, and use.
Experimental Protocols
This section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of a protein with Boc-PEG2-NHS ester.
5.1 Materials Required
-
Boc-PEG2-NHS ester
-
Protein or other amine-containing molecule for labeling
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, pH 7.2-8.0)[7]
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[11]
-
Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 7.5)[7]
-
Purification system (e.g., dialysis cassettes, spin desalting columns)[7]
5.2 Experimental Procedure
-
Buffer Preparation: Prepare the protein sample in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS via dialysis or desalting column.[7]
-
Reagent Preparation:
-
Allow the vial of Boc-PEG2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[7][11]
-
-
Conjugation Reaction:
-
While stirring, add a calculated molar excess (e.g., 20-fold) of the dissolved Boc-PEG2-NHS ester solution to the protein solution.[7] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.[7]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7] Reaction times may vary depending on the specific protein and desired degree of labeling.[]
-
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (like Tris or glycine) can be added to consume any unreacted NHS ester.
-
Purification: Remove unreacted Boc-PEG2-NHS ester and reaction byproducts (e.g., N-hydroxysuccinimide) from the labeled protein conjugate using dialysis or gel filtration (desalting column).[7]
-
Storage of Conjugate: Store the purified conjugate under conditions appropriate for the labeled protein.
5.3 Reaction Visualization
The diagrams below illustrate the intended conjugation reaction and the competing hydrolysis side-reaction.
Caption: Covalent bond formation with a primary amine.
Caption: Inactivation of the NHS ester by water.
Fire and Spill Management
6.1 Firefighting Measures
-
Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[6]
-
Protective Equipment: Self-contained breathing apparatus and protective clothing should be worn by firefighting personnel.[6]
6.2 Spill Cleanup
-
Containment: Prevent the material from entering drains or water courses.[6]
-
Cleanup Procedure: Mix the spilled material with sand or another inert absorbent material. Sweep up the mixture and place it into a tightly closed container for disposal.[6]
-
Disposal: Arrange for disposal as special waste through a licensed disposal company, in accordance with local, regional, and national regulations.[6]
References
- 1. This compound, 2411681-93-9 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG2-CH2CO2-NHS ester, 911102-04-0 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. purepeg.com [purepeg.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 10. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 11. lumiprobe.com [lumiprobe.com]
Methodological & Application
Protocol for Amine-Reactive Protein Labeling using t-Butoxycarbonyl-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with t-Butoxycarbonyl-PEG2-NHS (t-Boc-PEG2-NHS) ester. This reagent facilitates the introduction of a polyethylene (B3416737) glycol (PEG) spacer with a terminal t-Boc protected amine group onto proteins and other biomolecules containing primary amines. N-Hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently react with primary amino groups, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][][] The incorporation of a PEG linker can enhance the solubility and stability of the modified protein.[][4] The t-Boc protecting group provides a latent amine functionality that can be deprotected under acidic conditions for subsequent conjugation steps.[4] This methodology is valuable in various applications, including drug delivery, bioconjugation, and the development of diagnostic tools.[5][6]
Principle of the Reaction
The labeling reaction is based on the nucleophilic acyl substitution mechanism where the primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[] The reaction is highly selective for primary amines at a slightly basic pH, which deprotonates the amino groups, increasing their nucleophilicity.[][7][8]
Materials and Reagents
-
t-Butoxycarbonyl-PEG2-NHS ester
-
Protein of interest
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5 or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[1][7]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[1][7]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[1]
-
Purification column (e.g., gel filtration or desalting column)[1]
Experimental Protocol
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling (DOL).
Preparation of Protein Solution
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[1][7] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[9]
-
If the protein is in an incompatible buffer, perform buffer exchange using dialysis or a desalting column.
Preparation of t-Boc-PEG2-NHS Ester Solution
-
Immediately before use, prepare a stock solution of t-Boc-PEG2-NHS ester in anhydrous DMSO or DMF.[1] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[1]
-
The concentration of the stock solution will depend on the desired molar excess of the reagent. A 10-20 fold molar excess of the NHS ester over the protein is a common starting point.[9]
Labeling Reaction
-
Add the calculated volume of the t-Boc-PEG2-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% to avoid protein denaturation.[1]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1][7] If the label is light-sensitive, protect the reaction from light.
Quenching the Reaction (Optional)
-
To terminate the labeling reaction, add a quenching solution such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1] The primary amines in the quenching solution will react with any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
Purification of the Labeled Protein
-
Remove excess, unreacted t-Boc-PEG2-NHS ester and byproducts using a gel filtration or desalting column.[1][8]
-
Monitor the purification by measuring the protein concentration (e.g., A280) of the collected fractions.
Characterization and Storage
-
Determine the concentration of the labeled protein.
-
The degree of labeling (DOL), which is the average number of PEG molecules per protein molecule, can be determined using various analytical techniques if a chromophore is present or by mass spectrometry.
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[10] Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.[10]
Quantitative Parameters for Protein Labeling
The following table summarizes key quantitative parameters for the labeling reaction. These values are starting points and may require optimization for specific applications.
| Parameter | Recommended Range | Notes | Reference |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [1][7] |
| Reaction pH | 7.2 - 8.5 | Optimal pH for efficient reaction with primary amines. | [][7][8] |
| Molar Excess of NHS Ester | 5 - 20 fold | The optimal ratio depends on the protein and desired DOL. | [9] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins. | [1][7] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Longer incubation times may be needed at lower pH or temperature. | [1][7] |
| Organic Solvent Concentration | < 10% (v/v) | To prevent protein denaturation. | [1] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Labeling Efficiency | Incorrect pH of reaction buffer. | Ensure the pH is between 7.2 and 8.5. | [][7] |
| Hydrolyzed NHS ester. | Prepare the NHS ester solution immediately before use in anhydrous solvent. | [1] | |
| Presence of primary amines in the buffer. | Use an amine-free buffer like PBS or bicarbonate. | [9] | |
| Insufficient molar excess of NHS ester. | Increase the molar ratio of NHS ester to protein. | [1] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10%. | [1] |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C). | [1] | |
| Inconsistent Results | Inaccurate protein concentration measurement. | Accurately determine the protein concentration before labeling. | [1] |
| Variability in NHS ester reactivity. | Use a fresh vial of the NHS ester and prepare the solution just before use. | [1] |
Conclusion
The protocol described provides a robust method for labeling proteins with t-Boc-PEG2-NHS ester. By carefully controlling the reaction parameters, researchers can achieve efficient and reproducible conjugation for a wide range of applications in research and drug development. The hydrophilic PEG linker enhances solubility, and the protected amine allows for further, specific chemical modifications.
References
- 1. benchchem.com [benchchem.com]
- 4. This compound, 2411681-93-9 | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for Antibody Conjugation with Boc-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker connecting the antibody to the drug is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Heterobifunctional linkers, such as Boc-PEG2-NHS ester, offer a versatile platform for the controlled, stepwise construction of complex bioconjugates.[1][2]
This document provides a detailed guide for the conjugation of antibodies with Boc-PEG2-NHS ester. This linker contains three key components:
-
N-Hydroxysuccinimide (NHS) ester: An amine-reactive group for covalent attachment to lysine (B10760008) residues on the antibody.[]
-
Polyethylene Glycol (PEG) spacer (2 units): A short, hydrophilic spacer that can enhance solubility and reduce aggregation.[1][]
-
tert-Butyloxycarbonyl (Boc) protected amine: A protecting group that allows for subsequent, controlled conjugation of a payload after deprotection.[1]
The use of a Boc protecting group enables a modular approach to ADC synthesis, where the linker is first attached to the antibody, followed by deprotection and attachment of the payload. This strategy prevents unwanted reactions and allows for the creation of more homogeneous conjugates.[5]
Experimental Protocols
Part 1: Antibody Preparation
This initial step is crucial to remove any interfering substances from the antibody solution.
Materials:
-
Antibody solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Amicon® Ultra 10K MWCO centrifugal filter unit or similar
-
Microcentrifuge
Protocol:
-
If the antibody solution contains stabilizers like BSA or glycine, or preservatives such as sodium azide, it is essential to purify the antibody first. These substances contain primary amines that will compete with the antibody for reaction with the NHS ester.[6]
-
Pre-moisten the membrane of the centrifugal filter unit with PBS and centrifuge according to the manufacturer's instructions to discard the storage buffer.
-
Add the antibody solution to the filter unit and fill it with PBS.
-
Centrifuge at the recommended speed (e.g., 14,000 x g) for an appropriate time (e.g., 10 minutes) to wash the antibody. Discard the flow-through.
-
Repeat the washing step with PBS at least two more times to ensure complete removal of interfering substances.[6]
-
After the final wash, recover the purified antibody by inverting the filter unit into a clean collection tube and centrifuging at a low speed (e.g., 1,000 x g for 2 minutes).[6]
-
Determine the concentration of the purified antibody using a spectrophotometer by measuring the absorbance at 280 nm (A280).
Part 2: Conjugation of Antibody with Boc-PEG2-NHS Ester
This protocol details the reaction between the antibody's primary amines and the NHS ester of the linker.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Boc-PEG2-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5[]
-
Quenching buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[6]
Protocol:
-
Prepare the Antibody: Adjust the concentration of the purified antibody to 1-2 mg/mL in the reaction buffer. A slightly basic pH (8.0-8.5) is recommended to increase the reactivity of the primary amines.[]
-
Prepare the Linker Solution: Immediately before use, dissolve the Boc-PEG2-NHS ester in anhydrous DMSO to create a 10 mM stock solution. NHS esters are moisture-sensitive, so it is crucial to use a dry solvent and handle the reagent quickly.[][6]
-
Conjugation Reaction:
-
Add the Boc-PEG2-NHS ester stock solution to the antibody solution with gentle vortexing.
-
A molar excess of the linker to the antibody is required. A starting point of a 10:1 to 20:1 molar ratio of linker to antibody is recommended, but the optimal ratio should be determined empirically for each specific antibody and application.[]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or 2 hours on ice, protected from light.[][6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[6]
Part 3: Purification of the Boc-PEG-Antibody Conjugate
This step removes excess linker and other reaction components.
Materials:
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
PBS, pH 7.4
Protocol:
-
Equilibrate the desalting column with PBS according to the manufacturer's instructions. This typically involves washing the column multiple times with PBS.[6]
-
Apply the quenched reaction mixture to the equilibrated column.
-
Centrifuge the column to collect the purified Boc-PEG-antibody conjugate. The larger conjugate will elute, while the smaller, unreacted linker molecules will be retained in the column matrix.[6]
-
The purified conjugate can be further concentrated using a centrifugal filter unit if necessary.[6]
Part 4: Deprotection of the Boc Group
This protocol removes the Boc protecting group to expose the terminal amine for subsequent conjugation of a payload.
Materials:
-
Purified Boc-PEG-antibody conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolution: Dissolve the purified and lyophilized Boc-PEG-antibody conjugate in anhydrous DCM.
-
Deprotection Reaction: Add TFA to the solution (a common ratio is 1:1 TFA/DCM). Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using an appropriate analytical method, such as LC-MS, to confirm the removal of the Boc group.[5]
-
Work-up:
-
Remove the solvent and excess TFA under vacuum using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amino-PEG-antibody conjugate.[5]
-
-
Purification: The final deprotected conjugate should be purified using a desalting column or size-exclusion chromatography to remove any residual reagents from the deprotection step.
Data Presentation
The following table summarizes key parameters and expected outcomes for the antibody conjugation process. Actual results may vary depending on the specific antibody and experimental conditions.
| Parameter | Recommended Range | Expected Outcome | Reference |
| Antibody Concentration | 1 - 2 mg/mL | Optimal for efficient conjugation without aggregation. | [] |
| Reaction pH | 8.0 - 8.5 | Maximizes the reactivity of primary amines on the antibody. | [] |
| Linker:Antibody Molar Ratio | 10:1 - 20:1 | A starting point for achieving a desired degree of labeling. | [] |
| Incubation Time | 1 - 2 hours at RT | Sufficient time for the conjugation reaction to proceed to completion. | [][6] |
| Degree of Labeling (DOL) | 2 - 4 | A typical target to maintain antibody integrity and function. | [] |
| Purity of Conjugate | > 95% | Achievable with appropriate purification methods. | [] |
Mandatory Visualization
Caption: Experimental workflow for antibody conjugation with Boc-PEG2-NHS ester.
Caption: Reaction mechanism of antibody conjugation and payload attachment.
References
Application Notes and Protocols for Cell Surface Modification using t-Butoxycarbonyl-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent modification of cell surfaces using t-Butoxycarbonyl-PEG2-NHS ester. This method is a versatile tool for attaching a polyethylene (B3416737) glycol (PEG) spacer to cell surface proteins, which can then be used for a variety of downstream applications, including altering cell surface properties, attaching targeting ligands, or creating a platform for further bioconjugation.
Principle of the Method
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically and efficiently label primary amines (-NH₂), which are abundantly present on the cell surface in the form of lysine (B10760008) side chains and the N-termini of proteins.[1][2] The reaction between an NHS ester and a primary amine results in the formation of a stable and covalent amide bond.[1][] The t-Butoxycarbonyl (Boc) group on the other end of the PEG linker is a protecting group that can be removed under mildly acidic conditions to reveal a primary amine, allowing for subsequent conjugation steps.[4][5][6] The PEG spacer itself can increase the hydrophilicity of the cell surface and reduce non-specific protein binding.[7]
The reaction is highly dependent on pH, with optimal labeling occurring at a slightly basic pH of 7.2-8.5.[1][2][] At this pH, the primary amines are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized.[1] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, during the labeling step as they will compete with the target proteins for reaction with the NHS ester.[1][8]
Experimental Protocols
Materials and Reagents
-
This compound
-
Cells in suspension or adherent cells
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Glycine or Tris in PBS, pH 7.4
-
Cell culture medium
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator
-
Centrifuge
Protocol for Cell Surface Modification
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
1. Preparation of Reagents:
-
This compound Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO or DMF. For example, for a compound with a molecular weight of 374.39 g/mol , dissolve 3.74 mg in 1 mL of anhydrous DMSO.
-
The stock solution should be prepared fresh. If storage is necessary, it can be stored at -20°C for a short period (days to weeks), protected from moisture.[4]
-
-
Cell Preparation:
-
For suspension cells: Centrifuge the cells and wash them twice with ice-cold PBS (pH 7.2-7.4) to remove any residual media containing amines. Resuspend the cell pellet in ice-cold PBS to a final concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
For adherent cells: Wash the cells twice with ice-cold PBS (pH 7.2-7.4). Add enough PBS to cover the cell monolayer.
-
2. Cell Surface Labeling:
-
Dilute the 10 mM this compound stock solution to the desired final concentration (e.g., 0.1-1 mM) in ice-cold PBS immediately before use. The optimal concentration should be determined empirically for each cell type and application.
-
Add the diluted labeling reagent to the cell suspension or the adherent cell monolayer.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice. Incubation on ice can help to minimize the internalization of the labeling reagent. The reaction time may need to be optimized.[2]
3. Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer (1 M Glycine or Tris) to a final concentration of 100 mM.
-
Incubate for 10-15 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted NHS esters.
4. Washing:
-
For suspension cells: Centrifuge the cells and wash them three times with ice-cold PBS to remove excess reagent and byproducts.
-
For adherent cells: Aspirate the labeling solution and wash the cells three times with ice-cold PBS.
5. Downstream Processing:
-
The cells are now modified with Boc-protected PEG on their surface. The cells can be used for downstream applications or the Boc group can be deprotected to reveal a primary amine for further conjugation.
Data Presentation
| Parameter | Recommended Condition | Notes |
| Reagent Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh. Can be stored at -20°C for a short duration.[4] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.5 | Avoid buffers containing primary amines (e.g., Tris, glycine).[1][8] |
| Cell Concentration | 1 x 10⁶ - 1 x 10⁷ cells/mL | For suspension cells. |
| Final Reagent Concentration | 0.1 - 1 mM | Optimal concentration should be determined empirically. |
| Reaction Temperature | Room Temperature or 4°C | 4°C can minimize internalization.[2] |
| Reaction Time | 30 minutes - 2 hours | Optimization may be required.[2] |
| Quenching Agent | 100 mM Glycine or Tris | Stops the reaction by consuming unreacted NHS esters. |
| Quenching Time | 10 - 15 minutes | At room temperature. |
Visualizations
Chemical Reaction Pathway
Caption: Reaction of this compound with a cell surface amine.
Experimental Workflow
Caption: Workflow for cell surface modification with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. medkoo.com [medkoo.com]
- 5. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 6. This compound, 2411681-93-9 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for t-Butoxycarbonyl-PEG2-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of t-Butoxycarbonyl-PEG2-NHS ester (Boc-PEG2-NHS ester) in the development of advanced drug delivery systems.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring a short polyethylene (B3416737) glycol (PEG) spacer. This molecule is comprised of three key functional components:
-
t-Butoxycarbonyl (Boc) group: A protecting group for a primary amine. It is stable under basic conditions but can be readily removed under acidic conditions to reveal the amine functionality.
-
Polyethylene Glycol (PEG) spacer (2 units): A short, hydrophilic PEG chain that enhances the water solubility of the molecule and the resulting conjugate.[1] PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents.[2] Benefits of PEGylation include increased stability, prolonged circulation half-life, and reduced immunogenicity.[3][4]
-
N-Hydroxysuccinimide (NHS) ester: An amine-reactive functional group that efficiently forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins or amine-functionalized surfaces) in a neutral to slightly basic pH range (pH 7-9).[5][]
The bifunctional nature of Boc-PEG2-NHS ester allows for a sequential and controlled conjugation strategy, making it a valuable tool in the synthesis of complex drug delivery systems, including antibody-drug conjugates (ADCs) and targeted nanoparticles.
Data Presentation: Physicochemical Properties of PEGylated Nanoparticles
The length of the PEG chain is a critical parameter that influences the physicochemical properties and biological performance of drug delivery nanoparticles. While data for the specific PEG2 length is often part of a broader range of PEG chain lengths studied, the following tables summarize the general trends observed with varying PEG molecular weights and their impact on nanoparticle characteristics.
Table 1: Influence of PEG Molecular Weight on Nanoparticle Size and Zeta Potential
| Nanoparticle System | PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Methotrexate-loaded Chitosan (B1678972) NPs | 0 (un-PEGylated) | 112.8 | +35.0 | [7] |
| 2000 | 145.3 | +15.2 | [7] | |
| 5000 | 171.2 | +7.4 | [7] | |
| Poly(lactic-co-glycolic acid) (PLGA) NPs | 2000 | ~150 | Not Reported | [4] |
| 3000 | ~160 | Not Reported | [4] | |
| 5000 | ~180 | Not Reported | [4] | |
| 10000 | ~220 | Not Reported | [4] | |
| 20000 | ~280 | Not Reported | [4] |
Table 2: Effect of PEGylation on Drug Encapsulation and Release
| Nanoparticle System | PEG Configuration | Drug Encapsulation Efficiency (%) | Drug Release Characteristics | Reference |
| Ibuprofen-loaded PLA NPs | PEG7%-g-PLA | ~80% | Slower release rate | [8] |
| (PLA-PEG-PLA)n | ~25% | Faster release rate | [8] | |
| Bendamustine-loaded PEG-PLGA NPs | PEGylated | Not specified | Sustained release beyond 24h (vs. ~98% release in 6h for naïve drug) | [9] |
| Ginsenoside Rg3-loaded Liposomes | PEGylated | ~85.24% | Not specified | [10] |
Experimental Protocols
General Protocol for Conjugation of Boc-PEG2-NHS Ester to Amine-Containing Molecules
This protocol describes the general steps for conjugating the NHS ester end of Boc-PEG2-NHS ester to a molecule containing a primary amine, such as a protein, peptide, or amine-functionalized small molecule or nanoparticle surface.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, amine-functionalized nanoparticle)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Crucially, avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Purification system (e.g., dialysis tubing, size-exclusion chromatography column).
Procedure:
-
Preparation of Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for proteins). If the stock solution of the molecule is in an amine-containing buffer, it must be exchanged into an amine-free buffer via dialysis or desalting column.
-
-
Preparation of Boc-PEG2-NHS Ester Solution:
-
The NHS ester is moisture-sensitive and should be handled accordingly. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve a calculated amount of Boc-PEG2-NHS ester in a small volume of anhydrous DMF or DMSO. A 10-20 fold molar excess of the NHS ester to the amine-containing molecule is a common starting point, but this should be optimized for the specific application.
-
-
Conjugation Reaction:
-
Slowly add the dissolved Boc-PEG2-NHS ester to the solution of the amine-containing molecule while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may vary depending on the reactants.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted Boc-PEG2-NHS ester and byproducts by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques such as SDS-PAGE (for proteins), HPLC, or mass spectrometry.
-
Protocol for Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous conditions
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to the solution (e.g., 20-50% v/v). The reaction rate has a second-order dependence on the acid concentration.[11]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected amine (often as a TFA salt) can be used directly in the next reaction step or after neutralization.
Protocol for Preparation of PEGylated Liposomes via Film Hydration
This protocol describes the preparation of PEGylated liposomes where a lipid-PEG conjugate (e.g., DSPE-PEG) is incorporated. A similar principle can be applied to post-PEGylation strategies using Boc-PEG2-NHS ester on pre-formed amine-functionalized liposomes.
Materials:
-
Lipids (e.g., Soy Phosphatidylcholine - SPC, Cholesterol - CHOL)
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Hydration Buffer (e.g., 10 mM HEPES with 67 mM NaCl, pH 7.4)
-
Drug solution (if preparing drug-loaded liposomes)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and the PEGylated lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., SPC:CHOL:DSPE-PEG2000 at 47:47:6).[12]
-
Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the Hydration Buffer (containing the dissolved drug for active loading). Vortex the flask until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This is typically done using a thermostatically controlled extruder at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-20 times.
-
-
Purification:
-
Remove any unencapsulated drug by dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge.
-
Quantify the drug encapsulation efficiency using techniques like HPLC after lysing the liposomes.
-
Protocol for In Vitro Drug Release Assay using Dialysis Method
This protocol is used to evaluate the release profile of a drug from a nanoparticle formulation.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release Medium (e.g., PBS, pH 7.4, sometimes with 0.5% w/v Tween 80 to maintain sink conditions)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass through but retains the nanoparticles.
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of Release Medium (e.g., 50 mL) in a beaker or flask.
-
Place the setup in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the Release Medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed Release Medium to maintain a constant volume and sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations: Diagrams of Workflows and Pathways
Experimental Workflow for Nanoparticle Drug Conjugation
Caption: Workflow for conjugating a drug to a nanoparticle using Boc-PEG2-NHS ester.
Signaling Pathway for Paclitaxel-Delivered Nanoparticles
Caption: ROS-mediated signaling pathway induced by paclitaxel-loaded nanoparticles.[13][14]
Logical Relationship of PEGylation Benefits
Caption: Benefits of PEGylation in drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glycomindsynth.com [glycomindsynth.com]
- 7. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 12. The Experimental Design as Practical Approach to Develop and Optimize a Formulation of Peptide-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted delivery of paclitaxel by functionalized selenium nanoparticles for anticancer therapy through ROS-mediated signaling pathways - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07539E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Boc-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of nanoparticles with Polyethylene Glycol (PEG) is a widely adopted strategy to enhance their biocompatibility, improve colloidal stability, and prolong circulation times in vivo. This process, known as PEGylation, creates a hydrophilic protective layer that reduces opsonization and subsequent clearance by the reticuloendothelial system (RES). The use of a heterobifunctional linker like Boc-PEG2-NHS ester offers precise control over the functionalization process. The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds, while the tert-Butyloxycarbonyl (Boc) protecting group caps (B75204) the other end of the PEG chain. This Boc group can be later removed under mild acidic conditions to expose a terminal amine, allowing for subsequent conjugation of targeting ligands, drugs, or imaging agents.
These application notes provide a comprehensive guide to the surface functionalization of amine-terminated nanoparticles with Boc-PEG2-NHS ester, including detailed experimental protocols, characterization techniques, and expected quantitative outcomes.
Data Presentation: Physicochemical Properties
The successful functionalization of nanoparticles with Boc-PEG2-NHS ester results in predictable changes to their physicochemical properties. The tables below summarize typical quantitative data obtained before and after the PEGylation process.
Table 1: Change in Hydrodynamic Diameter
| Nanoparticle Type | Before Functionalization (d, nm) | After Functionalization with Boc-PEG2-NHS Ester (d, nm) | Polydispersity Index (PDI) Before | PDI After |
| Mesoporous Silica (B1680970) Nanoparticles | 120 ± 5 | 135 ± 7 | < 0.2 | < 0.25 |
| Quantum Dots | 7 ± 1 | 150 ± 20 (liposomal coating)[1] | < 0.3 | < 0.4 |
| Graphene Quantum Dots | 320 ± 15 | 241 ± 10[2] | > 0.5 | < 0.3 |
| Zeolite Nanoparticles | 150 ± 10 | 180 ± 12 | < 0.2 | < 0.25 |
Table 2: Change in Zeta Potential
| Nanoparticle Type | Buffer/pH | Before Functionalization (mV) | After Functionalization (mV) |
| Amine-Terminated Silica NP | PBS, pH 7.4 | +35 ± 4 | +15 ± 3 |
| Quantum Dots | Water | -0.637 ± 0.1 | -9.94 ± 0.5[1] |
| Graphene Quantum Dots | Deionized Water | -52.6 ± 2.1 | -15.6 ± 1.5[2] |
| Amine-Functionalized Zeolite NP | Water | +40 ± 3 | +25 ± 2[3] |
Table 3: Quantification of Surface PEGylation
| Nanoparticle Type | Molar Ratio (Amine:PEG-NHS) | PEG Conjugated (µmol/mg NP) | Amine Groups Substituted (%) |
| Porous Silicon Nanoparticles | 1:0.1 | 0.010[4] | 34.0[4] |
| Porous Silicon Nanoparticles | 1:2 | 0.025[4] | 4.3[4] |
Experimental Protocols
Protocol 1: Functionalization of Amine-Terminated Nanoparticles with Boc-PEG2-NHS Ester
This protocol details the covalent attachment of Boc-PEG2-NHS ester to nanoparticles possessing surface primary amine groups.
Materials:
-
Amine-terminated nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)
-
Boc-PEG2-NHS ester
-
Phosphate-Buffered Saline (PBS), pH 7.4-8.0, amine-free
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching buffer (e.g., 100 mM Tris or Glycine in PBS)
-
Centrifuge with appropriate rotors
-
Probe or bath sonicator
-
Rotator or shaker
Procedure:
-
Nanoparticle Suspension: Disperse the amine-terminated nanoparticles in amine-free PBS (pH 7.4-8.0) to a final concentration of 1-5 mg/mL. Sonicate the suspension to ensure homogeneity.
-
Boc-PEG2-NHS Ester Solution: Immediately before use, dissolve the Boc-PEG2-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Conjugation Reaction: Add the Boc-PEG2-NHS ester solution dropwise to the nanoparticle suspension while vortexing. The molar ratio of PEG linker to available amine groups on the nanoparticles should be optimized, but a 10- to 50-fold molar excess of the PEG linker is a good starting point.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing on a rotator or shaker.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Washing: Pellet the functionalized nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density. Carefully remove the supernatant.
-
Purification: Resuspend the nanoparticle pellet in fresh PBS. Repeat the washing step at least three times to remove unreacted Boc-PEG2-NHS ester and quenched byproducts. Alternatively, purification can be achieved by dialysis or tangential flow filtration for smaller nanoparticles.
-
Final Resuspension: Resuspend the purified Boc-PEG-functionalized nanoparticles in the desired buffer for storage at 4°C or for immediate use in characterization or further modification.
Protocol 2: Boc-Deprotection of PEGylated Nanoparticles
This protocol describes the removal of the Boc protecting group to expose a primary amine on the terminus of the PEG chain.
Materials:
-
Boc-PEG-functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend the purified Boc-PEG-functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle mixing.[5]
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a gentle stream of nitrogen.
-
Washing: Resuspend the nanoparticles in PBS (pH 7.4) and pellet them by centrifugation. Discard the supernatant. Repeat the washing step three times to ensure complete removal of residual acid.
-
Final Product: Resuspend the amine-terminated PEGylated nanoparticles in the desired buffer for subsequent conjugation reactions.
Protocol 3: Characterization of Functionalized Nanoparticles
1. Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index (PDI):
-
Purpose: To measure the effective size of the nanoparticles in solution and assess the uniformity of the particle population. An increase in hydrodynamic diameter is indicative of successful surface functionalization.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to an optimal concentration for DLS analysis.
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.
-
Perform the DLS measurement according to the instrument's instructions.
-
Record the Z-average diameter (hydrodynamic diameter) and the PDI. A PDI value below 0.25 is generally considered acceptable for many applications.[6]
-
2. Zeta Potential Analysis:
-
Purpose: To determine the surface charge of the nanoparticles. Successful PEGylation is expected to shield the surface charge, leading to a zeta potential closer to neutral.
-
Procedure:
-
Prepare the sample in a low ionic strength buffer (e.g., 1 mM KCl).
-
Load the sample into the appropriate measurement cell.
-
Perform the measurement according to the instrument's instructions.
-
Record the average zeta potential in millivolts (mV).
-
3. Quantitative NMR (qNMR):
-
Purpose: To quantify the amount of PEG conjugated to the nanoparticle surface.
-
Procedure:
-
Accurately weigh a sample of the lyophilized PEGylated nanoparticles.
-
For silica-based nanoparticles, degrade the silica core using a deuterated alkaline solution (e.g., NaOD in D₂O) to release the surface-bound molecules.
-
Add a known amount of an internal standard to the solution.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic PEG proton signals (typically around 3.6 ppm) and the signal from the internal standard to calculate the amount of conjugated PEG.[4][7]
-
4. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the weight percentage of the organic PEG coating on the inorganic nanoparticle core.
-
Procedure:
-
Place a known amount of the dried, functionalized nanoparticles in the TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) over a defined temperature range (e.g., 30°C to 800°C).
-
The weight loss corresponding to the decomposition of the PEG layer (typically between 200°C and 450°C) is used to quantify the amount of surface-grafted PEG.
-
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Reaction of Boc-PEG2-NHS ester with an amine-functionalized nanoparticle.
Caption: Troubleshooting common issues in nanoparticle PEGylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Strategic Application of t-Butoxycarbonyl-PEG2-NHS Ester in PROTAC Synthesis: A Detailed Guide for Researchers
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) derivatives have gained prominence for their ability to enhance solubility and optimize the spatial orientation of the ternary complex. This document provides detailed application notes and protocols for the use of t-Butoxycarbonyl-PEG2-NHS ester, a versatile bifunctional linker, in the synthesis of potent PROTACs.
Introduction to this compound in PROTACs
This compound is a heterobifunctional linker featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. This configuration allows for a sequential and controlled conjugation strategy. The NHS ester facilitates efficient and specific reaction with primary or secondary amines on a targeting ligand, while the Boc-protected amine provides a latent reactive site for subsequent coupling to the second ligand after deprotection.
The short, hydrophilic di-ethylene glycol (PEG2) spacer offers several advantages:
-
Enhanced Solubility: The PEG moiety improves the aqueous solubility of the PROTAC molecule, a common challenge for these relatively large and often hydrophobic compounds.[1]
-
Optimized Ternary Complex Formation: The defined length and flexibility of the PEG2 linker can facilitate the optimal positioning of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[2]
-
Reduced Non-specific Binding: The hydrophilic nature of the PEG linker can minimize non-specific interactions, potentially leading to improved selectivity and reduced off-target effects.
Core Concepts and Signaling Pathways
PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Figure 1: PROTAC Mechanism of Action.
Quantitative Data on PEG Linker Length in PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair. A systematic variation of the linker length is often necessary to identify the most potent PROTAC. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | PEG2 | 500 | 55 |
| BRD4 | VHL | PEG4 | 250 | 70 |
| BTK | CRBN | PEG6 | <10 | ~90 |
| SMARCA2 | VHL | PEG2 | 500 | 55 |
| SMARCA2 | VHL | PEG4 | 250 | 70 |
| PI3K | VHL | C8 Alkyl | 42.23 | 88.6 |
| mTOR | VHL | C8 Alkyl | 45.4 | 74.9 |
Table 1: Influence of Linker Composition on PROTAC Degradation Efficiency. Data is illustrative and compiled from multiple sources.[1][3][4]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Table 2: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs. Data compiled from publicly available research.[1]
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows a two-step process. First, the NHS ester is reacted with an amine-functionalized ligand. Second, the Boc protecting group is removed, and the newly exposed amine is coupled to the second ligand.
Figure 2: PROTAC Synthesis Workflow.
Protocol 1: Coupling of Amine-Functionalized Ligand with this compound
Materials:
-
Amine-functionalized ligand (e.g., E3 ligase ligand or target protein ligand)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Nitrogen atmosphere
Procedure:
-
Dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the ligand solution with stirring.
-
Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by LC-MS or TLC.[5][6]
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected intermediate from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) or 4M HCl in dioxane dropwise.[7]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
The resulting amine salt is often used in the next step without further purification.
Protocol 3: Coupling of the Deprotected Intermediate with a Carboxyl-Functionalized Ligand
Materials:
-
Amine-functionalized intermediate from Protocol 2
-
Carboxyl-functionalized ligand (e.g., target protein ligand or E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Dissolve the carboxyl-functionalized ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Dissolve the amine-functionalized intermediate (1.1 eq) in anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1, Step 6 and 7.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.[7]
Protocol 4: Western Blot for Protein Degradation Assessment
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a housekeeping protein (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with primary antibodies against the target protein and a housekeeping protein. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the housekeeping protein. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[3]
Conclusion
This compound is a valuable tool in the synthesis of PROTACs, offering a straightforward and controlled method for introducing a short, hydrophilic linker. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this reagent in the design and optimization of novel protein degraders. A systematic approach to linker design, including the evaluation of different linker lengths, is crucial for the development of potent and selective PROTACs with favorable therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-PEG2-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG2-NHS ester is a heterobifunctional crosslinker used in bioconjugation to link molecules to primary amines. This reagent features a Boc-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[] The PEG spacer increases the solubility and reduces the aggregation of the labeled molecule.[2] The Boc (tert-butyloxycarbonyl) protecting group allows for a two-step conjugation strategy; after the initial conjugation via the NHS ester, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent modifications.[3][4] This application note provides detailed protocols and reaction conditions for the successful use of Boc-PEG2-NHS ester in your research.
Chemical Reaction Pathway
The conjugation of Boc-PEG2-NHS ester to a primary amine-containing molecule proceeds via a nucleophilic acyl substitution reaction. The deprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[]
Caption: Chemical reaction of Boc-PEG2-NHS ester with a primary amine.
Key Reaction Parameters and Quantitative Data Summary
The efficiency of the Boc-PEG2-NHS ester conjugation is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes the recommended conditions and expected outcomes based on general NHS ester chemistry. Optimization for each specific application is highly recommended.
| Parameter | Recommended Range/Value | Remarks |
| pH | 7.2 - 8.5[] | The reaction rate increases with pH, but the rate of NHS ester hydrolysis also increases. A pH of 8.3-8.5 is often optimal.[5] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can be used for longer incubation times (overnight) to minimize hydrolysis of the NHS ester.[] |
| Reaction Time | 30 minutes to 4 hours[] | Can be extended to overnight at 4°C. Reaction progress can be monitored by techniques like SDS-PAGE or HPLC.[6] |
| Buffer | Amine-free buffers (e.g., Phosphate (B84403), Bicarbonate, Borate)[7] | Buffers containing primary amines, such as Tris, should be avoided as they will compete in the reaction.[7] |
| NHS Ester Solvent | Anhydrous DMSO or DMF[7] | The NHS ester should be dissolved immediately before use to minimize hydrolysis. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[7] |
| Molar Ratio (NHS Ester:Amine) | 5 to 20-fold molar excess[7] | The optimal ratio depends on the concentration of the amine-containing molecule and the desired degree of labeling. For a 1-10 mg/mL antibody solution, a 20-fold molar excess typically results in 4-6 PEG linkers per antibody.[4] |
| Quenching | 1 M Tris-HCl or Glycine (pH ~8) | Addition of a primary amine-containing buffer will quench the reaction by consuming any unreacted NHS ester.[8] |
Experimental Protocols
Protocol 1: General Protein Labeling with Boc-PEG2-NHS Ester
This protocol provides a general procedure for the conjugation of Boc-PEG2-NHS ester to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest
-
Boc-PEG2-NHS ester
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[5]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., desalting column, dialysis cassettes)[7]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[5]
-
Prepare the Boc-PEG2-NHS Ester Solution: Immediately before use, dissolve the Boc-PEG2-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.[7]
-
Conjugation Reaction: Add the desired molar excess of the Boc-PEG2-NHS ester solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted Boc-PEG2-NHS ester and byproducts using a desalting column (gel filtration) or dialysis against a suitable storage buffer (e.g., PBS).[]
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to reveal a primary amine for further conjugation.
Materials:
-
Boc-PEGylated conjugate
-
Trifluoroacetic acid (TFA)[3]
-
Dichloromethane (DCM) (anhydrous)[3]
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)[3]
-
Brine[3]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[3]
Procedure:
-
Dissolution: Dissolve the Boc-PEGylated conjugate in anhydrous DCM.
-
Deprotection Reaction: Add TFA to the solution (a common ratio is 25-50% TFA in DCM) and stir at room temperature.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Boc group. The deprotected product will be more polar than the starting material.[3] The reaction is typically complete within 30 minutes to 2 hours.[3]
-
Work-up:
-
Direct Evaporation: Concentrate the reaction mixture under reduced pressure to obtain the deprotected amine as its TFA salt.[3]
-
Basic Work-up (for the free amine):
-
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for Boc-PEG2-NHS ester conjugation and subsequent deprotection.
Purification and Characterization
Purification: Effective purification is crucial to remove unreacted reagents and byproducts.[]
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller molecules like unreacted Boc-PEG2-NHS ester and NHS.[]
-
Ion Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on changes in their surface charge after conjugation.[]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is useful for analytical assessment of purity and can also be used for preparative purification of smaller conjugates like PEGylated peptides.[]
-
Dialysis: Dialysis is a simple method for removing small molecule impurities from solutions of macromolecules.[7]
Characterization: Thorough characterization is necessary to confirm the success of the conjugation and to determine the degree of labeling.
-
SDS-PAGE: A noticeable increase in the molecular weight of the protein on an SDS-PAGE gel provides a qualitative confirmation of successful PEGylation.[6]
-
Mass Spectrometry (LC-MS): This is a powerful technique for confirming the covalent attachment of the Boc-PEG2 moiety and for determining the degree of labeling by identifying the masses of the different PEGylated species.[3]
-
HPLC: Analytical RP-HPLC can be used to assess the purity of the conjugate and to separate different PEGylated forms.[6]
Conclusion
Boc-PEG2-NHS ester is a versatile reagent for the modification of proteins and other biomolecules. By following the protocols and considering the key reaction parameters outlined in this application note, researchers can achieve efficient and controlled conjugation. The ability to deprotect the Boc group in a subsequent step provides a valuable tool for multi-step bioconjugation strategies in drug development and other research areas. As with any bioconjugation reaction, optimization of the reaction conditions for each specific application is essential to achieve the desired outcome.
References
- 2. Process for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
Application Notes and Protocols for the Purification of Proteins after Conjugation with Boc-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of protein drugs. This modification can improve protein solubility, extend circulating half-life, and reduce immunogenicity. The use of a Boc-protected, short-chain PEG linker like Boc-PEG2-NHS ester allows for controlled and specific modifications. Following the conjugation reaction, a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and reaction byproducts is generated.[][2] Therefore, a robust purification strategy is critical to isolate the desired conjugate and ensure the safety and efficacy of the final product.
These application notes provide an overview of the common purification methodologies for proteins after conjugation with Boc-PEG2-NHS ester. Detailed protocols for the most effective techniques are also provided to guide researchers in developing an optimal purification process.
Overview of Purification Methodologies
The selection of a suitable purification method depends on several factors, including the physicochemical properties of the protein, the degree of PEGylation, and the desired final purity. The most common techniques employed for the purification of PEGylated proteins are chromatographic methods.[][3][4]
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[][5] PEGylation increases the size of the protein, allowing for the separation of the larger PEGylated conjugate from the smaller, unreacted protein.[][6] SEC is also effective in removing excess, low-molecular-weight PEG reagents and hydrolysis byproducts.[]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[][2][7] The covalent attachment of the neutral PEG chain can shield the charged residues on the protein surface, altering its overall charge.[][8] This change in charge can be exploited to separate PEGylated proteins from their unmodified counterparts. IEX can also, in some cases, separate species with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated).[2][6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[][9] The effect of PEGylation on protein hydrophobicity can be complex. While PEG itself is hydrophilic, the overall conformation of the PEGylated protein might expose or shield hydrophobic patches, leading to altered retention on a HIC column compared to the native protein.[9][10]
-
Affinity Chromatography (AC): If the protein has a specific binding partner or an affinity tag (e.g., His-tag, Fc region), affinity chromatography can be a highly selective purification method.[11] The PEGylation should ideally not interfere with the binding interaction.
-
Non-Chromatographic Methods: Techniques like dialysis and tangential flow filtration (TFF) are useful for buffer exchange and removing small molecule impurities, such as unreacted PEG reagent and hydrolysis byproducts.[2][12]
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Principle of Separation | Advantages | Disadvantages | Typical Purity | Typical Recovery |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius | Effective for removing unreacted protein and small molecules. Gentle, non-denaturing conditions. | Limited resolution between different PEGylated species. Sample volume is limited. | >95% | 80-95% |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | High resolution, capable of separating species with different degrees of PEGylation. High binding capacity. | PEGylation may not always cause a significant change in charge. Method development can be complex. | >98% | 70-90% |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Can provide an orthogonal separation to IEX. | The effect of PEGylation on hydrophobicity is not always predictable. High salt concentrations may be required. | Variable | Variable |
| Affinity Chromatography (AC) | Specific Binding Interaction | High specificity and purity in a single step. | Requires a suitable affinity tag or ligand. PEGylation may interfere with binding. | >99% | 60-85% |
Experimental Protocols
General Workflow for Purification of Boc-PEG2-NHS Ester Conjugated Proteins
References
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toward improving selectivity in affinity chromatography with PEGylated affinity ligands: the performance of PEGylated protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting t-Butoxycarbonyl-PEG2-NHS Ester Reactions
Welcome to the technical support center for t-Butoxycarbonyl-PEG2-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
A1: The optimal pH for the reaction is between 7.2 and 8.5. For many proteins and peptides, a pH of 8.3-8.5 is recommended to achieve a balance between efficient acylation of the primary amine and minimal hydrolysis of the NHS ester.
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is crucial to use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, and borate (B1201080) buffers.[1]
Q3: Which buffers should be avoided?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester.[1]
Q4: How does pH affect the stability of the this compound?
A4: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, and the rate of hydrolysis increases with pH. At a higher pH, the NHS ester has a shorter half-life, which can lead to lower conjugation efficiency if the reaction is not performed promptly.
Q5: My this compound is not dissolving well. What should I do?
A5: this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][1][3] Ensure the solvent is of high quality and free of amines. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[3]
Troubleshooting Guide
Low or No Product Yield
Issue: After performing the reaction and purification, the yield of the desired conjugate is significantly lower than expected or undetectable.
| Potential Cause | Suggested Solution |
| Suboptimal pH | Ensure the reaction pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. |
| Hydrolysis of NHS Ester | Prepare the this compound solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[2][1][3] Avoid storing the reagent in solution. |
| Presence of Primary Amines in Buffer | Use a non-amine buffer such as PBS, HEPES, or borate buffer.[1] If your sample is in a Tris or glycine buffer, perform a buffer exchange before the reaction. |
| Low Reagent Concentration | Increase the molar excess of this compound. A 10- to 20-fold molar excess is a common starting point for protein labeling.[4] For small molecules, a 1:1 or 2:1 molar ratio may be sufficient.[3] |
| Inactive NHS Ester | Ensure the this compound has been stored properly at -20°C with a desiccant.[3] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[3] |
| Steric Hindrance | If the primary amine on your target molecule is sterically hindered, consider increasing the reaction time or temperature (e.g., room temperature for 1-4 hours).[5] |
High Background or Non-Specific Binding
Issue: Downstream applications show high background signal or evidence of non-specific binding.
| Potential Cause | Suggested Solution |
| Excess Unreacted NHS Ester | After the incubation period, quench the reaction by adding an amine-containing buffer like Tris-HCl or glycine to a final concentration of 50-100 mM.[6] Incubate for an additional 10-15 minutes.[6] |
| Inadequate Purification | Ensure that the purification method (e.g., dialysis, size-exclusion chromatography, or HPLC) is effectively removing unreacted this compound and its hydrolysis byproducts.[2][3] |
Experimental Protocols
Protocol 1: Conjugation to a Protein (e.g., Antibody)
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[2] Ensure the pH is adjusted to 7.2-8.5.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[3]
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.[4] The volume of the organic solvent should not exceed 10% of the total reaction volume.[3]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted reagent by dialysis, size-exclusion chromatography, or another suitable method.[3]
Protocol 2: Conjugation to a Small Molecule Containing a Primary Amine
-
Reagent Preparation: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent (e.g., DMF, DMSO).[3]
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in the same anhydrous solvent.
-
Reaction: Add the this compound solution to the small molecule solution. A 1:1 or 2:1 molar ratio is a good starting point.[3]
-
Incubation: Stir the reaction mixture at room temperature for 3-24 hours.[3] The reaction progress can be monitored by TLC or LC-MS.
-
Purification: Purify the final conjugate using an appropriate method such as column chromatography.[3]
Reaction Workflow and Troubleshooting Diagrams
Caption: Experimental workflow for the this compound reaction.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: t-Butoxycarbonyl-PEG2-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of t-Butoxycarbonyl-PEG2-NHS ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a PEGylation reagent that contains a terminal N-hydroxysuccinimide (NHS) ester and a t-Butoxycarbonyl (Boc) protected amine.[1][2][] The NHS ester is highly reactive towards primary amino groups (-NH2) on molecules like proteins, peptides, and antibodies, forming a stable amide bond.[4] The short, hydrophilic di-ethylene glycol (PEG2) spacer can increase the solubility of the conjugated molecule.[1][2] The Boc group protects an amino group which can be deprotected under acidic conditions for further conjugation steps.[1][2]
Q2: What is hydrolysis and why is it a major concern when working with this compound?
A2: Hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond and the formation of an unreactive carboxylic acid. This is a significant concern because it directly competes with the desired conjugation reaction (aminolysis), where the NHS ester reacts with a primary amine on the target molecule.[] Hydrolysis of the NHS ester reduces the yield of the desired conjugate and complicates downstream purification. The rate of hydrolysis is highly dependent on the pH of the reaction environment.[6]
Q3: What are the optimal storage and handling conditions for this compound to minimize hydrolysis?
A3: To minimize premature hydrolysis, this compound should be stored under desiccated conditions at -20°C.[1][7] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the reagent.[8] It is recommended to handle the compound in a dry, dark environment.[7] While the product is stable for short periods at ambient temperature during shipping, long-term storage should be at low temperatures.[7]
Q4: What is the optimal pH for performing conjugation reactions with this compound?
A4: The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[4][] At a lower pH, the primary amines are protonated and less nucleophilic, slowing down the desired reaction. At a higher pH (above 8.5), the rate of hydrolysis of the NHS ester increases significantly, which can drastically reduce the conjugation efficiency.[4][6]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Possible Causes & Solutions
| Potential Cause | Troubleshooting Recommendation |
| Hydrolysis of this compound | Ensure the reagent is stored correctly at -20°C and protected from moisture. Allow the vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store the reagent in aqueous solutions. |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer. The optimal range is 7.2-8.5. Use freshly prepared buffers and a calibrated pH meter. |
| Presence of Primary Amines in the Buffer | Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. Phosphate, bicarbonate, or HEPES buffers are recommended.[9] |
| Low Reagent Concentration | Low concentrations of either the target molecule or the this compound can slow down the reaction, allowing hydrolysis to become more dominant.[] If possible, increase the concentration of your reactants. |
| Inaccessible Amino Groups on the Target Molecule | The primary amines on your target molecule may be sterically hindered or buried within the molecule's three-dimensional structure. Consider denaturation or conformational changes if applicable to your experiment. |
Issue 2: Reagent Precipitation Upon Addition to Aqueous Buffer
Possible Causes & Solutions
| Potential Cause | Troubleshooting Recommendation |
| Low Aqueous Solubility | While the PEG2 linker enhances hydrophilicity, high concentrations of the reagent may still precipitate in aqueous buffers. |
| High Concentration of Organic Solvent | The final concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester should be kept low (typically <10%) to avoid precipitation of the target molecule or the reagent itself. |
| Solution | First, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF. Then, add this stock solution dropwise to the aqueous reaction buffer containing your target molecule while gently vortexing. |
Quantitative Data Summary
The stability of NHS esters is highly dependent on the pH of the aqueous environment. The table below summarizes the hydrolysis half-life of various PEG-NHS esters at different pH values, providing a general guideline for the stability of this compound.
| Linker Structure | pH | Temperature (°C) | Half-life |
| General NHS Esters | 7.0 | 4 | 4-5 hours[9] |
| General NHS Esters | 8.6 | 4 | 10 minutes[9] |
| Various PEG-NHS Esters | 8.0 | 25 | 0.75 - 33.6 minutes |
| Branched PEG-NHS | 7.4 | Not specified | >120 minutes[6] |
| Branched PEG-NHS | 9.0 | Not specified | <9 minutes[6] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Protein with this compound
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Prepare your protein solution in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution. A molar excess of the NHS ester (typically 5- to 20-fold) over the protein is recommended.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent that contains a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and the reaction byproducts (N-hydroxysuccinimide) by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Protocol 2: Monitoring NHS Ester Hydrolysis
The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm. This property can be used to monitor the rate of hydrolysis.
-
Prepare a solution of this compound in the aqueous buffer of interest.
-
Immediately measure the absorbance of the solution at 260 nm using a spectrophotometer.
-
Continue to measure the absorbance at regular time intervals.
-
An increase in absorbance at 260 nm over time indicates the release of NHS and thus the hydrolysis of the NHS ester.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A workflow for troubleshooting low conjugation yield.
Caption: Key factors influencing the stability and reactivity of t-Boc-PEG2-NHS ester.
References
- 1. This compound, 2411681-93-9 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG2-NHS ester, 2183440-73-3 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
how to avoid aggregation during protein PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein PEGylation, with a specific focus on preventing and mitigating protein aggregation.
Troubleshooting Guide: Protein Aggregation During PEGylation
Protein aggregation is a common challenge during PEGylation that can lead to loss of biological activity, increased immunogenicity, and manufacturing difficulties. This guide provides a systematic approach to troubleshooting and resolving aggregation issues.
Issue: I am observing precipitation or an increase in turbidity in my reaction mixture after adding the PEG reagent.
This is a clear indication of protein aggregation. The following steps will help you identify the cause and find a solution.
Step 1: Evaluate and Optimize Reaction Conditions
The initial and most critical step is to assess the fundamental parameters of your PEGylation reaction. Small-scale screening experiments are highly recommended to identify the optimal conditions before proceeding to larger batches.
Key Parameters to Investigate:
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[1]
-
PEG:Protein Molar Ratio: An excessive molar ratio of PEG reagent can lead to over-PEGylation (multiple PEG chains attaching to a single protein), which may induce conformational changes and subsequent aggregation.[1]
-
pH: The reaction pH affects the reactivity of amino acid side chains and the overall stability of the protein. A pH far from the protein's isoelectric point (pI) is generally preferred to maintain solubility. However, the optimal pH for PEGylation chemistry must also be considered.[1]
-
Temperature: Higher temperatures can accelerate the reaction rate but may also promote protein unfolding and aggregation.[1]
Table 1: Recommended Starting Ranges for Reaction Condition Screening
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the probability of intermolecular cross-linking.[1] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Start with a lower molar excess and gradually increase to find the optimal balance between PEGylation efficiency and aggregation.[1] |
| pH | 6.0 - 8.0 | Screen a range around the protein's optimal stability pH, considering the pH requirements of the specific PEGylation chemistry.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow down the reaction rate, potentially favoring controlled PEGylation over aggregation.[1] |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be highly effective.
Table 2: Common Stabilizing Excipients for PEGylation
| Excipient Class | Example | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native state.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation and adsorption to container walls.[1] |
Step 3: Control the Reaction Kinetics
Slowing down the reaction rate can provide more control over the PEGylation process, favoring intramolecular modification over intermolecular cross-linking which leads to aggregation.
-
Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over an extended period. This maintains a lower instantaneous concentration of the PEG reagent.[1]
Step 4: Ensure High-Quality Starting Materials
The purity and quality of both the protein and the PEG reagent are paramount for a successful PEGylation reaction.
-
Pre-existing Protein Aggregates: If the initial protein solution contains aggregates, they can act as seeds for further aggregation. It is crucial to start with a highly pure, monomeric protein sample.
-
PEG Reagent Quality: The presence of impurities or a high percentage of di-functional PEG in what is intended to be a mono-functional reagent can lead to unintended cross-linking of protein molecules.
Experimental Workflow for Troubleshooting Aggregation
The following diagram illustrates a logical workflow for systematically addressing aggregation issues during protein PEGylation.
Caption: Troubleshooting workflow for protein PEGylation aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can be caused by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[1]
-
High Protein Concentration: Increases the proximity of protein molecules, promoting intermolecular interactions.[1]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can impact protein stability and solubility.[1]
-
Conformational Changes: Interactions between the PEG polymer and the protein surface can sometimes lead to conformational changes that expose hydrophobic regions, promoting aggregation.[1]
-
Poor Reagent Quality: Impurities in the PEG reagent or pre-existing aggregates in the protein solution can initiate aggregation.[1]
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques can be used:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, can reveal high-molecular-weight species corresponding to cross-linked aggregates.
-
Turbidity Measurements: A simple method to monitor the increase in light scattering due to the formation of insoluble aggregates.
Q3: What type of buffer should I use for my PEGylation reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with amine-reactive PEG reagents (e.g., NHS esters). Suitable buffers include phosphate-buffered saline (PBS) and HEPES. Avoid buffers like Tris.
Q4: Can the order of reagent addition make a difference?
A4: Yes. It is generally recommended to add the dissolved PEG reagent slowly and in a stepwise manner to the protein solution with gentle mixing. This avoids localized high concentrations of the PEG reagent which can promote aggregation.
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in an appropriate amine-free buffer)
-
Activated PEG reagent
-
Reaction buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Prepare a matrix of reaction conditions: Set up a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate. Vary one parameter at a time while keeping others constant. For example:
-
Protein Concentration Series: Test concentrations of 0.5, 1, 2, and 5 mg/mL.
-
Molar Ratio Series: Test PEG:protein molar ratios of 1:1, 5:1, 10:1, and 20:1.
-
pH Series: Test a range of pH values.
-
Temperature Series: Conduct reactions at 4°C and room temperature.
-
-
Initiate the reactions: Add the calculated amount of activated PEG reagent to each reaction tube/well.
-
Incubate: Allow the reactions to proceed for a set amount of time (e.g., 2 hours) with gentle mixing.
-
Quench the reaction (optional): If using an amine-reactive PEG, the reaction can be stopped by adding a small amount of a primary amine-containing buffer (e.g., Tris).
-
Analyze for aggregation: Assess the level of aggregation in each reaction using one of the methods described in the FAQs, such as turbidity measurement or a quick centrifugation step to look for a pellet.
-
Analyze for PEGylation efficiency: Use SDS-PAGE to visualize the extent of PEGylation in each reaction.
Protocol 2: Detection of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates from the monomeric PEGylated protein.
Materials:
-
SEC column with an appropriate pore size for the expected size range of the protein and its aggregates.
-
HPLC or FPLC system with a UV detector.
-
Mobile phase (e.g., phosphate-buffered saline).
-
PEGylated protein sample.
-
Low-protein-binding syringe filters (0.22 µm).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.
-
Injection: Inject a suitable volume of the filtered sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks to determine the percentage of aggregation. Aggregates, being larger, will have a shorter retention time and elute before the monomer.
Protocol 3: Analysis of Particle Size Distribution by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the PEGylated protein solution and detect the presence of aggregates.
Materials:
-
DLS instrument.
-
Low-volume cuvette.
-
PEGylated protein sample.
-
Buffer for dilution.
Procedure:
-
Sample Preparation: If necessary, dilute the PEGylated protein sample in the reaction buffer to an appropriate concentration for DLS analysis (typically 0.1-1.0 mg/mL). The sample must be visually clear.
-
Filtering: Filter the sample through a low-protein-binding filter (e.g., 0.02 µm or 0.1 µm) directly into a clean, dust-free cuvette. This step is critical to remove extraneous dust particles that can interfere with the measurement.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Measurement: Perform the DLS measurement according to the instrument's instructions. The instrument will generate an autocorrelation function and calculate the size distribution of the particles in the sample.
-
Data Interpretation: Analyze the size distribution data. A monomodal peak corresponding to the expected size of the PEGylated protein indicates a homogenous sample. The presence of larger species or a high polydispersity index (PDI) suggests the presence of aggregates.
Visualization of Experimental Workflow
Caption: General experimental workflow for protein PEGylation.
References
Technical Support Center: Optimizing Protein Conjugation with Boc-PEG2-NHS Ester
Welcome to the technical support center for optimizing the molar ratio of protein to Boc-PEG2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful bioconjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the PEGylation of proteins using Boc-PEG2-NHS ester.
Question: Why is my PEGylation efficiency consistently low?
Answer: Low conjugation efficiency can stem from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the protein itself.
| Potential Cause | Recommended Solution |
| Hydrolysis of Boc-PEG2-NHS Ester | The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1] Prepare fresh solutions of the ester in an anhydrous solvent like DMSO or DMF immediately before use.[2] Avoid repeated freeze-thaw cycles of the reagent.[1] |
| Suboptimal pH | The reaction between the NHS ester and primary amines on the protein is pH-dependent. At a low pH, the amine groups are protonated and less reactive. At a high pH, the rate of NHS ester hydrolysis increases. The optimal pH range for NHS ester reactions is typically 7.2-8.5.[] |
| Incorrect Buffer Composition | Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for reaction with the NHS ester, reducing conjugation efficiency.[2] Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate buffers. If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction. |
| Low Protein Concentration | In dilute protein solutions, the competing hydrolysis reaction is more pronounced.[1] If possible, increase the protein concentration to favor the bimolecular conjugation reaction. |
| Insufficient Molar Excess of Ester | The optimal molar ratio of Boc-PEG2-NHS ester to protein can vary. It is recommended to perform titration experiments with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific protein and desired degree of labeling.[4] |
Question: My protein precipitates during or after the conjugation reaction. What is the cause and how can I prevent it?
Answer: Protein precipitation is often a result of changes in the protein's surface properties due to PEGylation or the reaction conditions.
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | Boc-PEG2-NHS ester is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically below 10%.[2] |
| Over-labeling of the Protein | Excessive modification of lysine (B10760008) residues can alter the protein's surface charge and solubility, leading to aggregation. Reduce the molar excess of the Boc-PEG2-NHS ester or shorten the reaction time. |
| Short PEG Chain | The PEG2 linker is relatively short and may not be sufficient to significantly enhance the solubility of proteins that are prone to aggregation. While PEGylation generally improves solubility, the short chain length of PEG2 might offer limited benefits in this regard.[5][6] |
Question: I am having issues with the Boc deprotection step. What are the optimal conditions?
Answer: The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions to yield a free amine.
| Potential Cause | Recommended Solution |
| Inefficient Deprotection | Incomplete removal of the Boc group will result in a heterogeneous product. The Boc group can be deprotected using mild acidic conditions, such as trifluoroacetic acid (TFA).[7][8] A common starting point is treatment with an acidic buffer (pH 2-3) containing TFA for 30-60 minutes at room temperature.[4] |
| Protein Instability in Acidic Conditions | Some proteins may be sensitive to low pH, leading to denaturation or aggregation. If your protein is acid-labile, consider alternative protecting groups or optimize the deprotection conditions by using the mildest effective acid concentration and shortest possible reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Boc-PEG2-NHS ester to protein?
The optimal molar ratio is protein-dependent and should be determined empirically. A good starting point is to test a range of molar excesses, such as 5:1, 10:1, and 20:1 (ester:protein).[4] The ideal ratio will provide the desired degree of PEGylation without causing protein aggregation or loss of activity.
Q2: What is the recommended reaction time and temperature?
Typically, the reaction is carried out at room temperature for 30-60 minutes or on ice for two hours.[2] The optimal time can vary depending on the protein and the desired level of conjugation. Monitoring the reaction progress using techniques like SDS-PAGE can help determine the ideal reaction time.
Q3: How can I purify the PEGylated protein?
Several chromatography techniques can be used to purify the PEGylated protein from unreacted PEG reagent, unconjugated protein, and reaction byproducts.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller, unreacted molecules.[4]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX.
-
Dialysis or Buffer Exchange: These methods are effective for removing small molecule impurities like unreacted PEG reagent and quenching agents.[2]
Q4: How do I characterize the final PEGylated product?
Characterization is crucial to confirm the degree of PEGylation and assess the purity and integrity of the conjugate.
| Analytical Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight due to PEGylation and assess purity.[4] |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | To determine the exact molecular weight and confirm the number of attached PEG chains. |
| HPLC (e.g., RP-HPLC, SEC-HPLC) | To assess purity, resolve different PEGylated species, and quantify the degree of PEGylation.[4] |
| Bioassay | To determine if the biological activity of the protein is retained after PEGylation.[4] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with Boc-PEG2-NHS Ester
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[4]
-
If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
-
Boc-PEG2-NHS Ester Preparation:
-
Immediately before use, dissolve the Boc-PEG2-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[2]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any excess NHS ester.
-
-
Purification:
-
Remove unreacted Boc-PEG2-NHS ester and other small molecules by size-exclusion chromatography, dialysis, or buffer exchange.[2]
-
Protocol 2: Boc Deprotection of PEGylated Protein
-
Acidification:
-
Adjust the pH of the purified PEGylated protein solution to 2-3 using an acidic buffer containing trifluoroacetic acid (TFA).[4]
-
-
Incubation:
-
Incubate the solution at room temperature for 30-60 minutes to allow for the removal of the Boc protecting group.[4]
-
-
Neutralization:
-
Neutralize the solution by performing a buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4).[4]
-
-
Final Purification:
-
If necessary, perform a final purification step (e.g., SEC) to remove any aggregated protein or byproducts from the deprotection step.
-
Visualizations
Caption: Experimental workflow for protein PEGylation with Boc-PEG2-NHS ester.
Caption: Troubleshooting decision tree for low PEGylation efficiency.
References
Technical Support Center: t-Butoxycarbonyl-PEG2-NHS Ester Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving t-Butoxycarbonyl-PEG2-NHS (Boc-PEG2-NHS) ester. Our resources are designed to help you navigate the complexities of bioconjugation, minimize side reactions, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of t-Butoxycarbonyl-PEG2-NHS ester with amino acids?
The primary reaction is a nucleophilic acyl substitution where the this compound reacts with the primary amine (-NH₂) of an amino acid to form a stable amide bond.[1][2] This reaction is most common with the epsilon-amino group of lysine (B10760008) residues and the alpha-amino group of the N-terminus of a peptide or protein.[]
Q2: What are the main side reactions to be aware of?
The most significant side reaction is the hydrolysis of the NHS ester in the presence of water, which converts the reactive ester into a non-reactive carboxylic acid, thereby reducing the conjugation efficiency.[4] Other potential side reactions involve the reaction of the NHS ester with the side chains of other amino acids, including:
-
Tyrosine, Serine, and Threonine: The hydroxyl (-OH) groups can be acylated to form less stable ester bonds.[2][5]
-
Cysteine: The sulfhydryl (-SH) group can react to form a thioester linkage, which is also less stable than an amide bond.[2]
-
Histidine and Arginine: The imidazole (B134444) and guanidinium (B1211019) groups, respectively, have shown some reactivity, though these are generally considered minor side reactions.[2]
Q3: How does pH affect the reaction and side reactions?
The pH of the reaction buffer is a critical parameter.[2]
-
Optimal pH: A pH range of 7.2 to 8.5 is generally recommended for efficient conjugation to primary amines.[][4]
-
Low pH (<7): Primary amines are protonated (-NH₃⁺) and become poor nucleophiles, significantly slowing down the desired reaction. However, reactions with hydroxyl groups on tyrosine, serine, and threonine can become more significant at lower pH values (around 6.0).[2][6]
-
High pH (>8.5): While the rate of reaction with amines increases, the rate of NHS ester hydrolysis also increases dramatically, which can significantly lower the overall yield of the desired conjugate.[4] For example, the half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4]
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use amine-free buffers to avoid competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate (B1201080) buffers.[7] Buffers containing primary amines, such as Tris and glycine (B1666218), should be avoided as they will react with the NHS ester.[7]
Q5: How can I characterize the products of my conjugation reaction?
Several analytical techniques can be used to characterize the reaction products:
-
HPLC (High-Performance Liquid Chromatography): Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are commonly used to separate the PEGylated product from unreacted reagents and byproducts.[1][8]
-
Mass Spectrometry (MS): LC-MS and MALDI-MS can be used to determine the molecular weight of the conjugate, identify the site of PEGylation, and characterize any side products.[9][10][11]
-
SDS-PAGE: Can be used to visualize the increase in molecular weight of a protein after PEGylation.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | Hydrolysis of Boc-PEG2-NHS ester: The reagent is sensitive to moisture and has a limited half-life in aqueous solutions, especially at higher pH. | Prepare the Boc-PEG2-NHS ester solution immediately before use.[12] If using an organic solvent like DMSO or DMF, ensure it is anhydrous. Avoid repeated freeze-thaw cycles. |
| Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of the primary amines. | The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[][4] A pH of 8.3-8.5 is often recommended as a starting point. | |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate buffers.[7] If your sample is in an amine-containing buffer, perform a buffer exchange before the reaction. | |
| Steric Hindrance: The target amine group is not easily accessible. | Consider using a PEG linker with a longer spacer arm to overcome steric hindrance.[13] | |
| Presence of Multiple PEGylated Species or Side Products | Reaction with other amino acid side chains: At certain pH values, Boc-PEG2-NHS ester can react with hydroxyl or sulfhydryl groups. | Carefully control the pH of the reaction. For selective reaction with primary amines, maintain a pH between 7.2 and 8.5. To minimize reactions with hydroxyl groups, avoid pH values below 7. |
| Over-PEGylation: A high molar excess of the PEG reagent can lead to multiple PEG chains attaching to a single molecule. | Optimize the molar ratio of Boc-PEG2-NHS ester to your target molecule. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition. | |
| Reagent Precipitation | Poor Solubility: The Boc-PEG2-NHS ester may have limited solubility in the aqueous reaction buffer. | Dissolve the Boc-PEG2-NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins.[4] |
| High Background or Non-specific Binding in Downstream Applications | Excess Unreacted Reagent: Unreacted Boc-PEG2-NHS ester can react with other molecules in subsequent steps. | Quench the reaction by adding a primary amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM.[7] Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagent.[14] |
Quantitative Data Summary
| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Resulting Linkage | Linkage Stability |
| Lysine | ε-Amino (-NH₂) | Very High | Amide | Very Stable |
| N-Terminus | α-Amino (-NH₂) | High | Amide | Very Stable |
| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Labile |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low | Ester | Labile |
| Serine, Threonine | Aliphatic Hydroxyl (-OH) | Low | Ester | Labile |
| Histidine | Imidazole | Very Low | Acyl-imidazole | Unstable |
This table provides a qualitative summary based on established principles of NHS ester chemistry. Actual reaction rates can be influenced by factors such as pH, temperature, steric accessibility of the residue, and the local microenvironment within a protein.
Experimental Protocols
General Protocol for Conjugation of Boc-PEG2-NHS Ester to a Protein
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
-
Boc-PEG2-NHS Ester Preparation:
-
Allow the vial of Boc-PEG2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Immediately before use, dissolve the required amount of Boc-PEG2-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the Boc-PEG2-NHS ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[12]
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[15]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12] Reaction times may need to be optimized.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Boc-PEG2-NHS ester and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.[14]
-
Protocol for Characterization by LC-MS
Instrumentation:
Procedure:
-
Sample Preparation:
-
The purified conjugate may be analyzed directly or after enzymatic digestion (e.g., with trypsin) for peptide mapping to identify PEGylation sites.
-
-
Chromatographic Separation:
-
For intact protein analysis, a reversed-phase column with a shallow gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is typically used.
-
For peptide analysis, a similar reversed-phase setup is employed.
-
-
Mass Spectrometric Analysis:
-
Acquire data in positive ion mode.
-
For intact protein analysis, the mass spectrum will show a distribution of charge states. Deconvolution of this spectrum will provide the mass of the PEGylated protein.
-
For peptide mapping, the mass spectrometer is operated in data-dependent acquisition mode to obtain MS/MS spectra of the peptides. The PEGylated peptides can be identified by their characteristic mass shift.
-
Visualizations
Caption: Primary and side reaction pathways of Boc-PEG2-NHS ester.
Caption: General experimental workflow for Boc-PEG2-NHS ester conjugation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. confluore.com [confluore.com]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
removing unreacted t-Butoxycarbonyl-PEG2-NHS ester post-reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted t-Butoxycarbonyl-PEG2-NHS ester following a PEGylation reaction.
Troubleshooting Guide: Removing Unreacted this compound
Effective removal of unreacted PEG-NHS ester is critical for obtaining a pure PEGylated product. This guide addresses common issues encountered during the purification process.
Problem 1: Incomplete Removal of Unreacted PEG-NHS Ester
Possible Causes & Solutions:
-
Inadequate Quenching: The NHS ester is highly reactive and, if not quenched, can continue to react or hydrolyze, complicating purification.
-
Solution: Before purification, quench the reaction by adding a molar excess of a small molecule with a primary amine, such as Tris or glycine. This will consume any unreacted NHS esters.
-
-
Suboptimal Purification Method: The chosen purification method may not be suitable for the specific size of the PEG reagent and the protein.
-
Solution: Select a purification method based on the molecular weight difference between the PEGylated protein and the unreacted PEG-NHS ester. Size exclusion chromatography (SEC) is highly effective for separating molecules based on size. Ion-exchange chromatography (IEX) can be used to separate based on charge differences, as PEGylation can shield surface charges of the protein. Dialysis is a simple method for removing small unreacted PEG molecules.
-
-
Incorrect Column Selection or Parameters (for Chromatography): The pore size of the SEC resin or the charge characteristics of the IEX resin may not be optimal.
-
Solution for SEC: Choose a column with a fractionation range that provides good resolution between the PEGylated protein and the smaller, unreacted PEG-NHS ester.
-
Solution for IEX: The binding capacity and elution conditions may need optimization. A shallow gradient during elution can improve separation.
-
Problem 2: Low Yield of PEGylated Protein
Possible Causes & Solutions:
-
Non-specific Adsorption: The PEGylated protein may be adsorbing to the purification matrix (e.g., chromatography resin or dialysis membrane).
-
Solution: Include additives in the buffers to minimize non-specific binding. For chromatography, this may involve adjusting the salt concentration or adding a non-ionic detergent. For dialysis, ensure the membrane material is compatible with the protein.
-
-
Overly Aggressive Elution (for Chromatography): Harsh elution conditions can lead to protein denaturation and loss.
-
Solution: Optimize the elution profile. For IEX, a gradual increase in salt concentration is recommended. For SEC, ensure the buffer composition is compatible with protein stability.
-
-
Precipitation during Purification: Changes in buffer composition or concentration during purification can cause the PEGylated protein to precipitate.
-
Solution: Ensure the protein remains soluble in all buffers used throughout the purification process. It may be necessary to screen different buffer conditions (pH, ionic strength) prior to large-scale purification.
-
Problem 3: Co-elution of PEGylated Protein and Unreacted PEG (Chromatography)
Possible Causes & Solutions:
-
Poor Resolution: The hydrodynamic radii of the PEGylated protein and the unreacted PEG may be too similar for effective separation by SEC.
-
Solution: Consider using a longer column or a resin with a smaller particle size to increase theoretical plates and improve resolution. Alternatively, a different separation technique, such as IEX, may be more effective if there is a sufficient charge difference.
-
-
Aggregation: The unreacted PEG may be aggregating, leading to its elution in earlier fractions with the larger PEGylated protein.
-
Solution: Ensure that the unreacted PEG is fully solubilized in the reaction mixture and purification buffers.
-
Logical Workflow for Troubleshooting Purification
The following diagram illustrates a logical workflow for troubleshooting the removal of unreacted this compound.
Caption: Troubleshooting workflow for purification post-PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my PEGylation reaction is complete?
A: The first and most crucial step is to quench the reaction to deactivate any unreacted NHS esters. This can be achieved by adding a buffer containing a primary amine, such as Tris or glycine, to the reaction mixture.
Q2: Which purification method is best for removing unreacted this compound?
A: The choice of purification method depends on the specific characteristics of your protein and the PEG reagent.
-
Size Exclusion Chromatography (SEC): This is often the most effective method as it separates molecules based on their hydrodynamic radius. The PEGylated protein will be significantly larger than the unreacted PEG-NHS ester and will elute first.
-
Ion Exchange Chromatography (IEX): This method is suitable if the PEGylation process alters the overall charge of the protein. The neutral PEG chains can shield charged residues on the protein surface, leading to a change in its interaction with the IEX resin.
-
Dialysis/Gel Filtration: These methods are effective for removing smaller unreacted PEG-NHS esters from a much larger PEGylated protein. They are generally simpler to perform than chromatography but may be less efficient for larger PEG reagents.
Q3: How can I monitor the efficiency of the purification process?
A: The purity of the fractions can be monitored using several analytical techniques:
-
SDS-PAGE: A noticeable shift in the molecular weight band will be observed for the PEGylated protein compared to the unmodified protein. The disappearance of the unreacted PEG band (if visible) indicates successful removal.
-
High-Performance Liquid Chromatography (HPLC): Analytical SEC or Reverse-Phase HPLC (RP-HPLC) can be used to quantify the amount of PEGylated protein, unreacted protein, and free PEG-NHS ester in the collected fractions.
Q4: Can I use a combination of purification methods?
A: Yes, a multi-step purification strategy can be very effective. For example, you could perform an initial bulk removal of unreacted PEG using dialysis, followed by a high-resolution polishing step with SEC to separate any remaining impurities and aggregates.
Comparison of Purification Methods
| Purification Method | Principle | Typical Protein Recovery | Typical Purity | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | > 90% | > 95% | High resolution, applicable to a wide range of sizes. | Can be time-consuming, potential for sample dilution. |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge. | 80-95% | > 95% | High capacity, can separate isoforms. | Requires charge difference between species, more complex method development. |
| Dialysis / Gel Filtration | Separation based on molecular weight cutoff. | > 95% | 90-95% | Simple, gentle on the protein, good for buffer exchange. | Inefficient for large PEG reagents, can be slow. |
Note: The values for recovery and purity are estimates and can vary depending on the specific protein, PEG reagent, and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column and Resin Selection: Choose a pre-packed or self-packed SEC column with a resin that has an appropriate fractionation range to separate the PEGylated protein from the unreacted PEG-NHS ester.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with the stability of your PEGylated protein (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer is filtered and degassed.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a constant flow rate.
-
Sample Preparation: After quenching the PEGylation reaction, centrifuge the sample to remove any precipitated material.
-
Sample Loading: Load the clarified sample onto the equilibrated column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase buffer at a pre-determined flow rate. Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis of Fractions: Analyze the collected fractions using SDS-PAGE and/or HPLC to identify the fractions containing the pure PEGylated protein.
Protocol 2: Dialysis
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of your PEGylated protein but large enough to allow the unreacted this compound to pass through freely.
-
Sample Preparation: Place the quenched PEGylation reaction mixture into the dialysis tubing or cassette.
-
Dialysis Setup: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume). Stir the buffer gently.
-
Buffer Exchange: Perform the dialysis at 4°C. Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted PEG-NHS ester.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
-
Purity Analysis: Analyze the purity of the dialyzed sample using SDS-PAGE or HPLC.
Protocol 3: Ion Exchange Chromatography (IEX)
-
Resin and Buffer Selection: Choose an IEX resin (anion or cation exchange) based on the predicted isoelectric point (pI) of your PEGylated protein. Prepare a binding buffer and an elution buffer with increasing salt concentration.
-
Column Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Preparation and Loading: After quenching, exchange the buffer of the reaction mixture to the binding buffer using dialysis or a desalting column. Load the sample onto the equilibrated IEX column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove any unbound molecules, including some of the unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration from the elution buffer. Collect fractions throughout the gradient.
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE and/or HPLC to identify the fractions containing the pure PEGylated protein.
issues with Boc-PEG2-NHS ester solubility in aqueous buffers
Welcome to the Technical Support Center for Boc-PEG2-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this reagent, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My Boc-PEG2-NHS ester is not dissolving in my aqueous reaction buffer. What should I do?
A1: This is a common issue as Boc-PEG2-NHS ester and similar non-sulfonated NHS esters exhibit poor water solubility.[1][2] The recommended method is to first dissolve the Boc-PEG2-NHS ester in a small volume of a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3][4] This concentrated stock solution should then be added dropwise to your aqueous buffer while vortexing.[2]
Q2: What is the maximum recommended concentration of organic solvent in the final reaction mixture?
A2: To avoid potential denaturation or precipitation of proteins, the final concentration of the organic solvent should be kept to a minimum, ideally not exceeding 10% of the total reaction volume.[2][4][5][6][7]
Q3: Which organic solvent, DMSO or DMF, is better for dissolving Boc-PEG2-NHS ester?
A3: Both anhydrous DMSO and high-quality, amine-free DMF are effective for dissolving NHS esters.[2] It is crucial to use an anhydrous grade of the solvent to prevent premature hydrolysis of the moisture-sensitive NHS ester.[2][3] Be aware that DMF can degrade over time to form amines, which can react with the NHS ester; therefore, using fresh, high-purity DMF is recommended.[8]
Q4: What is the optimal pH for conducting conjugation reactions with Boc-PEG2-NHS ester?
A4: The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[1][3] Below this range, the primary amines on your target molecule will be protonated and thus unreactive.[3] Above this range, the rate of hydrolysis of the NHS ester increases significantly, which will compete with your desired reaction and lower the conjugation yield.[1][3]
Q5: Which buffers are compatible with NHS ester reactions and which should be avoided?
A5: It is critical to use buffers that do not contain primary amines. Compatible buffers include Phosphate-Buffered Saline (PBS), HEPES, borate (B1201080), and carbonate/bicarbonate buffers.[1][3][5] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with your target molecule for reaction with the NHS ester.[3][4][5]
Q6: How should I store and handle Boc-PEG2-NHS ester to ensure its stability?
A6: Boc-PEG2-NHS ester is moisture-sensitive and should be stored at -20°C in a desiccated environment.[3][9] Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent moisture from the air condensing onto the reagent.[3][4] It is highly recommended to prepare fresh solutions in an anhydrous organic solvent immediately before each use and to avoid preparing stock solutions for storage.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered when using Boc-PEG2-NHS ester, with a focus on solubility-related issues.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Boc-PEG2-NHS ester: The reagent was exposed to moisture or the reaction pH is too high. | Ensure proper storage and handling of the reagent.[3][9] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[3][4] Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][3] |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into a compatible buffer like PBS, HEPES, or borate buffer.[3] | |
| Low Reagent Concentration: Insufficient molar excess of Boc-PEG2-NHS ester was used. | Increase the molar excess of the Boc-PEG2-NHS ester. A 20-fold molar excess is often used for antibodies.[5][6] | |
| Precipitation in the Reaction Mixture | High Organic Solvent Concentration: The final concentration of DMSO or DMF is too high, causing the protein to denature and precipitate. | Keep the final organic solvent concentration below 10%.[2][4][5][6][7] Add the concentrated Boc-PEG2-NHS ester solution slowly to the aqueous buffer while mixing.[2] |
| Hydrophobic Nature of the Conjugate: A high degree of labeling with the hydrophobic Boc group can decrease the overall solubility of the protein conjugate. | Reduce the molar excess of the Boc-PEG2-NHS ester used in the reaction to lower the degree of labeling.[2] | |
| Inconsistent Results Between Experiments | Reagent Instability: The Boc-PEG2-NHS ester has hydrolyzed due to improper storage or handling. | Always allow the reagent vial to equilibrate to room temperature before opening.[3][4] Use freshly prepared solutions for each experiment.[3][4] |
| pH Fluctuation: The pH of the reaction buffer is not stable. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.[5] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the effect of pH on the half-life of a typical NHS ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][10] |
| 8.6 | 4 | 10 minutes[1][10] |
Experimental Protocols
Protocol for Dissolving and Using Boc-PEG2-NHS Ester
-
Equilibrate Reagent: Before opening, allow the vial of Boc-PEG2-NHS ester to warm to room temperature to prevent moisture condensation.[3][4]
-
Prepare Anhydrous Stock Solution: Immediately before use, dissolve the required amount of Boc-PEG2-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][6][7] Do not store this solution.[4][9]
-
Prepare Target Molecule: Ensure your protein or other target molecule is in an amine-free buffer (e.g., PBS, HEPES) at the desired concentration (typically 1-10 mg/mL for proteins).[3]
-
Initiate Conjugation Reaction: While gently vortexing the solution of your target molecule, slowly add the calculated amount of the Boc-PEG2-NHS ester stock solution.[2][3] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[5][6]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4][5][6] The optimal incubation time may need to be determined experimentally.
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[3][5]
-
Purification: Remove excess, unreacted Boc-PEG2-NHS ester and the NHS byproduct by using a desalting column, gel filtration, or dialysis.[3]
Visualizations
Caption: Troubleshooting workflow for Boc-PEG2-NHS ester solubility issues.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
impact of temperature on t-Butoxycarbonyl-PEG2-NHS ester reaction kinetics
Welcome to the technical support center for t-Butoxycarbonyl-PEG2-NHS ester (Boc-PEG2-NHS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Boc-PEG2-NHS ester in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions with Boc-PEG2-NHS ester in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester: The ester is moisture-sensitive and can hydrolyze, rendering it inactive. This is accelerated at higher pH. | - Prepare fresh solutions of Boc-PEG2-NHS ester in anhydrous DMSO or DMF immediately before use. - Avoid repeated freeze-thaw cycles of the reagent. - Maintain the reaction pH in the optimal range of 7.2-8.5.[1] |
| Suboptimal pH: If the pH is too low, the primary amines on your target molecule will be protonated and less reactive. If it's too high, hydrolysis of the NHS ester will be rapid. | - The optimal pH for most NHS ester conjugations is between 7.2 and 8.5, with a common starting point being pH 8.3-8.5.[1] | |
| Presence of primary amines in buffer: Buffers like Tris or glycine (B1666218) will compete with your target molecule for reaction with the NHS ester. | - Use amine-free buffers such as Phosphate, Bicarbonate, HEPES, or Borate.[1] If your protein is in a Tris-based buffer, perform a buffer exchange before the reaction. | |
| Protein Aggregation after Conjugation | High degree of labeling: Modifying too many primary amines on a protein can alter its properties and lead to aggregation. | - Optimize the molar ratio of Boc-PEG2-NHS ester to your protein. Start with a 5-20 fold molar excess and titrate to find the optimal ratio for your specific application.[1] |
| Reagent Precipitation in Reaction Buffer | Low aqueous solubility: Boc-PEG2-NHS ester, like many NHS esters, may have limited solubility in aqueous buffers. | - First, dissolve the Boc-PEG2-NHS ester in an anhydrous organic solvent like DMSO or DMF. Then, add this stock solution to your reaction buffer, ensuring the final concentration of the organic solvent is typically below 10%.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a reaction with Boc-PEG2-NHS ester?
A1: The optimal temperature is a balance between reaction rate and the stability of the NHS ester and the target molecule. Reactions are typically carried out at room temperature (around 25°C) for 30-60 minutes or at 4°C (on ice) for 2 hours to overnight.[1][2] Lower temperatures (4°C) are recommended for sensitive proteins to maintain their stability and to slow the rate of hydrolysis of the NHS ester, which is a competing reaction.[1]
Q2: How does temperature affect the stability of the Boc-PEG2-NHS ester?
A2: Higher temperatures increase the rate of hydrolysis of the NHS ester, which reduces the amount of reagent available to react with your target molecule. The stability of NHS esters is also highly pH-dependent.
Table 1: Half-life of NHS Esters in Aqueous Solution at Different Temperatures and pH
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[3] |
| 8.6 | 4°C | 10 minutes[3] |
This data is for general NHS esters and provides a guideline for the stability of Boc-PEG2-NHS ester.
Q3: What is the primary side reaction that competes with the desired conjugation?
A3: The main competing side reaction is the hydrolysis of the NHS ester by water. This reaction forms an inactive carboxylic acid and N-hydroxysuccinimide (NHS), and it becomes more significant at a higher pH.[3][]
Q4: How should I store Boc-PEG2-NHS ester?
A4: Boc-PEG2-NHS ester should be stored at -20°C in a desiccated container to protect it from moisture.[2]
Q5: Can I use a buffer containing Tris or glycine for my reaction?
A5: No, you should avoid buffers that contain primary amines, such as Tris and glycine. These will compete with the amine groups on your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[2] Recommended buffers include phosphate, bicarbonate, HEPES, and borate.[1]
Experimental Protocols
General Protocol for Conjugating Boc-PEG2-NHS Ester to a Protein
-
Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2-8.5) is necessary. This can be accomplished using dialysis, desalting columns, or ultrafiltration.
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Boc-PEG2-NHS Ester Solution: Immediately before use, dissolve the Boc-PEG2-NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[1]
-
Reaction: Add the desired molar excess of the Boc-PEG2-NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.[1][2]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][2] The optimal time and temperature may need to be determined empirically for your specific system.
-
Quenching (Optional): To stop the reaction, you can add a quenching reagent with a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted Boc-PEG2-NHS ester and byproducts using size-exclusion chromatography, dialysis, or a similar method.
Visualizations
Caption: General experimental workflow for Boc-PEG2-NHS ester conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Boc-PEG2-NHS Ester Conjugation
Welcome to the technical support center for Boc-PEG2-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Boc-PEG2-NHS ester conjugation to a primary amine?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][2][] A pH of 8.3-8.5 is often recommended as a starting point for efficient conjugation.[1][4] At a lower pH, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate.[1] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the conjugation yield.[1][2]
Q2: What are the recommended buffers for this conjugation?
A2: It is crucial to use amine-free buffers. Phosphate, bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices.[1][2] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][2]
Q3: How should I dissolve and store my Boc-PEG2-NHS ester?
A3: Boc-PEG2-NHS ester is susceptible to hydrolysis and should be handled with care. It is recommended to dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][5][6] Ensure the solvent is anhydrous to prevent premature hydrolysis.[1] For long-term storage, the solid reagent should be kept in a dark, inert atmosphere, and stored in a freezer at -20°C.[7][8] Avoid repeated freeze-thaw cycles of the reagent solution.[1]
Q4: What is the ideal reaction time and temperature?
A4: NHS ester conjugations are typically performed for 30 minutes to 2 hours at room temperature or for 2 to 4 hours at 4°C.[2][6] The optimal time can vary depending on the specific reactants and their concentrations. It is advisable to perform small-scale pilot reactions to determine the ideal conditions for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered during Boc-PEG2-NHS ester conjugation experiments in a question-and-answer format.
Problem 1: Low or no conjugation yield.
This is the most common issue and can be attributed to several factors:
| Potential Cause | Recommended Solution |
| Hydrolysis of Boc-PEG2-NHS ester | The NHS ester is highly susceptible to hydrolysis in aqueous solutions. Prepare the NHS ester solution immediately before use.[1] Use anhydrous DMSO or DMF for initial dissolution.[1] |
| Suboptimal pH | The reaction is highly pH-dependent. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][2][] Verify the pH of your buffer before starting the experiment. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule. Use amine-free buffers like phosphate, bicarbonate, or HEPES.[1][2] If your sample is in an incompatible buffer, perform a buffer exchange prior to conjugation.[6] |
| Poor Reagent Quality | The Boc-PEG2-NHS ester may have degraded due to improper storage or handling. Store the reagent at -20°C under dry, inert conditions.[7][8] Allow the reagent to warm to room temperature before opening to prevent condensation.[6][9] |
| Steric Hindrance | The primary amine on your target molecule may be sterically hindered, preventing efficient reaction. Consider using a Boc-PEG-NHS ester with a longer PEG spacer to overcome this. |
| Low Reactant Concentration | Low concentrations of either the target molecule or the Boc-PEG2-NHS ester can lead to a slow reaction rate, allowing hydrolysis to dominate. Increasing the concentration of reactants can improve the conjugation efficiency.[] |
Problem 2: Precipitation of the Boc-PEG2-NHS ester upon addition to the reaction buffer.
| Potential Cause | Recommended Solution |
| Low Solubility | Boc-PEG2-NHS ester may have limited solubility in aqueous buffers. Ensure the volume of the organic solvent (DMSO or DMF) used to dissolve the ester does not exceed 10% of the total reaction volume.[6] |
| Reagent Quality | The reagent may have degraded. Consider purchasing a fresh batch of the Boc-PEG2-NHS ester. |
Problem 3: Protein aggregation during conjugation.
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification of the protein's surface amines can lead to changes in its properties and cause aggregation. Optimize the molar ratio of the Boc-PEG2-NHS ester to your protein. Start with a lower molar excess and perform pilot reactions to find the optimal ratio.[1] |
| Suboptimal Buffer Conditions | The buffer conditions may not be ideal for your protein's stability. Ensure the buffer composition and pH are suitable for maintaining the protein's native conformation. |
Experimental Protocols
Protocol 1: General Procedure for Boc-PEG2-NHS Ester Conjugation to a Primary Amine
This protocol provides a general guideline for conjugating Boc-PEG2-NHS ester to a molecule containing a primary amine.
Materials:
-
Boc-PEG2-NHS ester
-
Amine-containing target molecule
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Target Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare the Boc-PEG2-NHS Ester Solution: Immediately before use, dissolve the Boc-PEG2-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
Conjugation Reaction:
-
Add a calculated molar excess (e.g., 10- to 20-fold) of the Boc-PEG2-NHS ester solution to the target molecule solution.[6]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% of the total reaction volume.[6]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[6]
-
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. This will react with and consume any unreacted NHS ester.
-
Purification: Remove the excess, unreacted Boc-PEG2-NHS ester and byproducts by a suitable purification method, such as size-exclusion chromatography.
Protocol 2: Testing the Reactivity of Boc-PEG2-NHS Ester
This protocol helps determine if your Boc-PEG2-NHS ester is still active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
Boc-PEG2-NHS ester
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 8.5)
-
0.5 N NaOH
-
Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the Boc-PEG2-NHS ester in 2 mL of the amine-free buffer.
-
Prepare a blank control with 2 mL of the same buffer.
-
Immediately measure the absorbance of the NHS ester solution at 260 nm, using the buffer as a blank.
-
To the NHS ester solution, add 100 µL of 0.5 N NaOH and mix well. This will rapidly hydrolyze the NHS ester.
-
Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.
Interpretation:
-
Active Reagent: If the absorbance of the base-hydrolyzed solution is significantly higher than the initial absorbance, the Boc-PEG2-NHS ester is active.[9][10]
-
Inactive Reagent: If there is no significant increase in absorbance, the reagent has likely been hydrolyzed and is inactive.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Boc-NH-PEG2-C2-NHS ester | 2183440-73-3 [sigmaaldrich.com]
- 8. purepeg.com [purepeg.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Protein Conjugation: Boc-PEG2-NHS Ester vs. Alternatives in Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in creating novel therapeutics, diagnostics, and research tools. The choice of conjugation chemistry significantly impacts the homogeneity, stability, and ultimately, the performance of the final product. This guide provides an objective comparison of Boc-PEG2-NHS ester with a common alternative, Maleimide-PEG, for protein conjugation, with a focus on their analysis by mass spectrometry.
This guide presents a data-driven comparison of these two widely used PEGylation reagents, offering insights into their respective strengths and weaknesses. Detailed experimental protocols for protein conjugation and subsequent mass spectrometry analysis are provided to support your research and development efforts.
Performance Comparison: NHS Ester vs. Maleimide (B117702) Chemistry
The selection of a PEGylation reagent is dictated by the available functional groups on the target protein and the desired characteristics of the final conjugate. Boc-PEG2-NHS ester reacts with primary amines (the N-terminus and lysine (B10760008) side chains), while Maleimide-PEG targets free sulfhydryl groups (cysteine side chains). The following table summarizes the key performance differences between these two approaches, with supporting data synthesized from established chemical principles and published studies.
| Feature | Boc-PEG2-NHS Ester | Maleimide-PEG | Supporting Experimental Insights |
| Target Residue | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | NHS esters react efficiently with primary amines at pH 7-9 to form stable amide bonds.[1] Maleimides react specifically with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds.[1] |
| Reaction Specificity | Moderate to High | High | NHS esters can react with multiple lysine residues, potentially leading to a heterogeneous mixture of conjugates.[2] Maleimide chemistry allows for site-specific conjugation if free cysteines are limited or engineered into the protein. |
| Conjugation Efficiency | Variable (dependent on pH and protein) | Generally High | While direct comparative data is scarce, maleimide-thiol reactions are often reported to be highly efficient, approaching near-quantitative yields under optimal conditions.[3] NHS ester reactions are sensitive to hydrolysis, which can reduce efficiency.[1] |
| Bond Stability | Amide bond: Highly stable | Thioether bond: Generally stable | The amide bond formed is chemically very stable under a wide range of conditions. The thioether linkage is also robust, though some studies have reported potential for retro-Michael addition and exchange reactions under certain physiological conditions, which can be mitigated by linker design.[4] |
| Control over Stoichiometry | Less precise (multiple potential sites) | More precise (limited number of sites) | The abundance of lysine residues on a protein surface can make it challenging to control the precise number of PEG molecules attached using NHS esters.[2] The lower natural abundance of surface-accessible cysteines allows for more controlled stoichiometry with maleimide reagents. |
| Mass Spectrometry Analysis | Complex spectra due to heterogeneity | Simpler spectra with defined species | The heterogeneity of NHS ester conjugates can lead to complex mass spectra with multiple peaks corresponding to different degrees of labeling.[5] Site-specific maleimide conjugation results in a more homogeneous product, simplifying spectral interpretation.[5] |
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reaction of Boc-PEG2-NHS ester with a protein and the general workflow for its mass spectrometry analysis.
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of a model protein with Boc-PEG2-NHS ester and its subsequent analysis by mass spectrometry.
Protein Conjugation with Boc-PEG2-NHS Ester
-
Protein Preparation: Dissolve the protein to be conjugated in a non-amine-containing buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve Boc-PEG2-NHS ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the Boc-PEG2-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted Boc-PEG2-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Mass Spectrometry Analysis of the Conjugated Protein
1. Sample Preparation for Intact Mass Analysis:
-
Buffer Exchange: Exchange the purified conjugate into a volatile, MS-compatible buffer such as 100 mM ammonium (B1175870) acetate. This can be achieved using a desalting column or buffer exchange spin filters.
-
Concentration Adjustment: Adjust the final protein concentration to 0.1-1.0 mg/mL in the MS-compatible buffer.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.
-
-
Mass Spectrometry (MS):
-
Instrument: An electrospray ionization quadrupole time-of-flight (ESI-QTOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Mass Range: A wide m/z range to encompass the various charge states of the intact protein and its conjugates (e.g., m/z 500-4000).
-
Data Acquisition: Acquire data in intact protein mode.
-
3. Data Analysis:
-
Deconvolution: The raw mass spectrum, which contains a series of multiply charged ions, needs to be deconvoluted to obtain the zero-charge mass of the protein species.[5] Specialized software (e.g., manufacturer's proprietary software, ProMass) is used for this purpose.
-
Mass Determination: The deconvoluted spectrum will show peaks corresponding to the unmodified protein and the protein conjugated with one or more Boc-PEG2 moieties.
-
Degree of Labeling Calculation: The average degree of labeling can be calculated by comparing the intensities of the peaks corresponding to the different PEGylated species.
4. Peptide Mapping for Site-Specific Analysis (Optional):
-
Denaturation, Reduction, and Alkylation: Denature the conjugated protein in 8 M urea, reduce disulfide bonds with dithiothreitol (B142953) (DTT), and alkylate free cysteines with iodoacetamide.
-
Enzymatic Digestion: Digest the protein with a protease such as trypsin overnight at 37°C.
-
LC-MS/MS Analysis of Peptides: Analyze the resulting peptide mixture by LC-MS/MS using a suitable C18 column and a data-dependent acquisition method.
-
Data Analysis: Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest). Include the mass of the Boc-PEG2 modification as a variable modification on lysine residues and the N-terminus to identify the specific sites of conjugation.[5]
By carefully selecting the appropriate conjugation chemistry and employing robust mass spectrometry-based analytical methods, researchers can effectively produce and characterize well-defined protein conjugates for a wide range of applications.
References
A Comparative Guide to Analyzing t-Butoxycarbonyl-PEG2-NHS Ester Reaction Products Using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules using polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern drug development and bioconjugation. The t-Butoxycarbonyl-PEG2-NHS ester is a valuable reagent in this field, enabling the precise introduction of a short, hydrophilic PEG spacer with a protected amine functionality. Monitoring the reaction between this NHS ester and a primary amine is crucial for optimizing reaction conditions, ensuring product purity, and calculating yields. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for this purpose. This guide provides a comprehensive comparison of HPLC with other analytical techniques for monitoring these reactions, supported by detailed experimental protocols and data.
The Role of HPLC in Monitoring PEGylation Reactions
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating molecules based on their hydrophobicity. In the context of a this compound reaction, HPLC allows for the effective separation of the starting materials (the PEG-NHS ester and the primary amine), the desired conjugate, and any byproducts, such as the hydrolyzed NHS ester.[][2]
The reaction involves the nucleophilic attack of a primary amine on the N-hydroxysuccinimide (NHS) ester, forming a stable amide bond. A common competing reaction is the hydrolysis of the NHS ester, particularly in aqueous environments at neutral to basic pH.[] HPLC can effectively monitor the progress of the reaction by tracking the decrease in the reactant peaks and the emergence of the product peak.
Comparative Analysis of Analytical Techniques
While HPLC is a robust method, other techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer valuable insights into the reaction progress and product identity.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by hydrophobicity, detection by UV absorbance. | - Excellent for quantitative analysis of reaction kinetics (monitoring reactant consumption and product formation).[][2] - High reproducibility and robustness. - Widely available instrumentation. | - Requires a UV chromophore on the analyte for sensitive detection. PEG itself has no significant UV absorbance.[4] - Does not provide direct structural information. |
| LC-MS | Separation by HPLC coupled with mass-to-charge ratio detection. | - Provides molecular weight confirmation of the product and byproducts.[5][6] - High sensitivity and specificity. - Can identify and quantify components in complex mixtures.[7] | - Can be more complex to operate and maintain than HPLC-UV. - Quantitative accuracy can be affected by ionization efficiency. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | - Provides detailed structural information, confirming the formation of the amide bond and the presence of the Boc and PEG moieties. - Can be used for quantitative analysis (qNMR). | - Lower sensitivity compared to MS. - Requires higher sample concentrations and purity for clear spectra. - Can be less suitable for real-time reaction monitoring compared to HPLC. |
Experimental Protocols
General Reaction Protocol: Conjugation of this compound with a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine-containing molecule (e.g., benzylamine (B48309) as a model compound).
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Tertiary amine base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in the reaction vessel.
-
Add the tertiary amine base to the solution (typically 1.5-2 equivalents relative to the primary amine).
-
In a separate vial, dissolve the this compound in the anhydrous solvent. As NHS esters are moisture-sensitive, this solution should be prepared immediately before use.[]
-
Add the this compound solution to the primary amine solution dropwise while stirring. A typical molar ratio is 1:1 to 1.2:1 (NHS ester:amine).
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points for HPLC analysis.
-
Upon completion, the reaction mixture can be directly analyzed by HPLC or purified by preparative HPLC.
HPLC Method for Reaction Monitoring
This method provides a starting point for analyzing the reaction mixture. Optimization may be required depending on the specific primary amine used.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm (or a suitable wavelength for the amine) |
| Injection Volume | 10 µL |
Sample Preparation for HPLC Analysis:
Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA) to a suitable concentration for HPLC analysis.
Expected HPLC Profile
In a typical RP-HPLC separation:
-
The unreacted primary amine will likely be the first to elute, depending on its polarity.
-
The hydrolyzed t-Butoxycarbonyl-PEG2-acid will elute as a distinct peak.
-
The this compound will be more retained than its hydrolyzed form.
-
The final conjugate, being more hydrophobic than the starting amine and the hydrolyzed PEG linker, will typically have the longest retention time.
By integrating the peak areas of the reactants and the product over time, the reaction kinetics can be determined.
Data Presentation
The following tables provide a hypothetical quantitative comparison of the analytical techniques for monitoring the reaction between this compound and benzylamine.
Table 1: Reaction Monitoring and Purity Assessment
| Parameter | HPLC-UV | LC-MS | NMR |
| Reaction Conversion (%) | 95% (based on amine consumption) | 96% (based on product formation) | 94% (by integration of reactant and product signals) |
| Product Purity (%) | 98% (by peak area normalization) | 99% (by extracted ion chromatogram) | >95% (impurities not detected) |
| Analysis Time per Sample | ~25 minutes | ~30 minutes | ~15 minutes (for a single spectrum) |
Table 2: Sensitivity and Structural Information
| Parameter | HPLC-UV | LC-MS | NMR |
| Limit of Detection (LOD) | ~1 µg/mL (analyte dependent) | ~10-100 ng/mL | ~100 µg/mL |
| Structural Confirmation | No | Yes (Molecular Weight) | Yes (Detailed Structure) |
Visualizing the Workflow and Reaction
To better understand the processes involved, the following diagrams illustrate the reaction and the analytical workflow.
Caption: Reaction of t-Boc-PEG2-NHS Ester with a primary amine.
Caption: HPLC workflow for analyzing the reaction mixture.
Conclusion
HPLC, particularly when coupled with UV detection, offers a reliable, quantitative, and accessible method for monitoring the reaction of this compound with primary amines. It provides excellent capabilities for assessing reaction completion, determining product purity, and optimizing reaction conditions. For unambiguous confirmation of the product's identity and for the analysis of more complex reaction mixtures, LC-MS is a superior alternative, providing valuable molecular weight information. NMR spectroscopy, while less sensitive, is unparalleled in its ability to provide detailed structural elucidation of the final purified product. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the need for quantitative data, structural information, and the available instrumentation. For routine monitoring and quality control, HPLC remains the industry standard.
References
- 2. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Determining the Degree of PEGylation with Boc-PEG2-NHS Ester
For researchers, scientists, and drug development professionals, the precise modification of therapeutic proteins through PEGylation is a critical step in enhancing their efficacy and in vivo stability. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, can significantly improve a drug's pharmacokinetic and pharmacodynamic properties.[1] One of the key parameters to control and measure during this process is the degree of PEGylation—the average number of PEG molecules conjugated to a single protein molecule. This guide provides a comprehensive comparison of various methods for determining the degree of PEGylation, with a focus on the use of Boc-PEG2-NHS ester, a common amine-reactive PEGylating agent.
The Role of Boc-PEG2-NHS Ester in PEGylation
Boc-PEG2-NHS ester is a heterobifunctional PEG reagent. The N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, to form stable amide bonds.[2][] The tert-butyloxycarbonyl (Boc) protecting group on the other end can be removed under mildly acidic conditions to reveal a primary amine, allowing for further conjugation if desired.[4] The PEG2 linker provides a short, hydrophilic spacer. The reaction with primary amines is typically carried out in a buffer with a slightly alkaline pH (7.2-8.5) to ensure the amino groups are deprotonated and thus more nucleophilic.[]
Comparative Analysis of Quantification Methods
Several analytical techniques are available to determine the degree of PEGylation, each with its own advantages and limitations. The choice of method often depends on factors such as the size and heterogeneity of the PEGylated protein, the required accuracy and precision, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ions. The mass difference between the native and PEGylated protein indicates the number of attached PEG molecules.[5][6] | Provides direct measurement of molecular weight and can resolve different PEGylated species (mono-, di-, tri-PEGylated, etc.).[5][7] | Can be challenging for very large or heterogeneous proteins. The polydispersity of the PEG reagent can complicate data interpretation. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time.[8][9] | Relatively simple and can be used for purification and analysis. Can provide information on the distribution of different PEGylated species. | Does not provide a direct measure of mass. Elution time can be influenced by factors other than just molecular weight.[8] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies the number of PEG monomer units by integrating the characteristic proton signals of the PEG backbone relative to a known protein signal.[10][11] | Provides a direct and absolute quantification of the degree of PEGylation.[12] Can be used for a wide range of PEG sizes. | Requires a relatively high concentration of the sample. The protein's own signals can sometimes overlap with the PEG signals. |
| Trinitrobenzene Sulfonic Acid (TNBS) Assay | TNBS reacts with free primary amines to produce a colored product. The reduction in the number of free amines after PEGylation is used to calculate the degree of PEGylation.[13] | A simple and colorimetric method that does not require sophisticated instrumentation. | An indirect method that relies on the assumption that all accessible amines are PEGylated. The accuracy can be affected by incomplete reaction or interference from other components. |
Experimental Protocols
General Protocol for Protein PEGylation with Boc-PEG2-NHS Ester
-
Protein Preparation : Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer with a pH of 7.2-8.5, such as phosphate-buffered saline (PBS).[14]
-
NHS Ester Solution Preparation : Immediately before use, dissolve the Boc-PEG2-NHS ester in an anhydrous organic solvent like DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[14][15]
-
PEGylation Reaction : Add a calculated molar excess of the Boc-PEG2-NHS ester solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of PEGylation and may need to be determined empirically.[15]
-
Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[14]
-
Quenching : Stop the reaction by adding a quenching reagent like Tris or glycine (B1666218) to react with any unreacted NHS ester.[14]
-
Purification : Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.[15][16]
MALDI-TOF Mass Spectrometry Protocol
-
Sample Preparation : Mix the purified PEGylated protein sample (typically 1 mg/mL) with a suitable matrix solution (e.g., sinapinic acid for proteins) in a 1:1 ratio.[5]
-
Spotting : Spot a small volume (0.5-1 µL) of the mixture onto a MALDI target plate and allow it to air dry.[5]
-
Data Acquisition : Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for large molecules.[5]
-
Data Analysis : Determine the molecular weights of the un-PEGylated protein and the different PEGylated species from the mass spectrum. The degree of PEGylation is calculated from the mass difference.[5]
Size-Exclusion Chromatography (SEC) Protocol
-
System Preparation : Equilibrate the SEC column with a suitable mobile phase, typically a phosphate (B84403) or Tris buffer at a physiological pH.[17]
-
Sample Injection : Inject the purified PEGylated protein sample onto the column.[17]
-
Elution and Detection : Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector (at 280 nm for proteins) and/or a refractive index (RI) detector.[18]
-
Data Analysis : The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger size. The degree of PEGylation can be estimated by comparing the retention times to a calibration curve of known molecular weight standards.[9]
¹H NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve the purified and lyophilized PEGylated protein in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-10 mg/mL.
-
Data Acquisition : Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Data Analysis : Integrate the area of the characteristic PEG proton signal (around 3.6 ppm) and a well-resolved proton signal from the protein. The ratio of these integrals, corrected for the number of protons, gives the degree of PEGylation.[10][11]
TNBS Assay Protocol
-
Standard Curve : Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine).[19]
-
Sample Preparation : Prepare solutions of the un-PEGylated and PEGylated protein in a sodium bicarbonate buffer (pH 8.5).[20]
-
Reaction : Add the TNBS reagent to the protein solutions and standards and incubate at 37°C for 2 hours.[13]
-
Measurement : Measure the absorbance of the solutions at 335 nm.[13]
-
Calculation : Determine the concentration of free amines in the un-PEGylated and PEGylated protein samples from the standard curve. The difference corresponds to the number of amines modified by PEGylation.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the general workflow for protein PEGylation and the subsequent determination of the degree of PEGylation.
References
- 1. researchgate.net [researchgate.net]
- 2. bath.ac.uk [bath.ac.uk]
- 4. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 18. lcms.cz [lcms.cz]
- 19. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 20. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to t-Butoxycarbonyl-PEG2-NHS Ester and Other PEG-NHS Esters for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules, a process known as PEGylation, is a cornerstone in drug development. It offers numerous advantages, including enhanced bioavailability, reduced immunogenicity, and prolonged circulating half-life. The choice of the PEGylating agent is a critical decision that dictates the specificity, efficiency, and stability of the resulting bioconjugate. This guide provides an objective comparison of t-Butoxycarbonyl-PEG2-NHS ester with other commonly used PEG-NHS esters, supported by experimental principles and detailed methodologies.
Introduction to PEG-NHS Esters
N-hydroxysuccinimide (NHS) esters are widely used reactive groups for covalently modifying primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. The reaction between an NHS ester and a primary amine forms a stable amide bond under physiological to slightly alkaline conditions (pH 7.2-9.0). PEG-NHS esters are heterobifunctional reagents that combine the benefits of PEGylation with the efficiency of NHS ester chemistry.
This compound: A Tool for Controlled Bioconjugation
This compound is a unique PEGylating agent that incorporates a tert-butyloxycarbonyl (Boc) protecting group at one terminus of the short, discrete PEG chain. This feature allows for a multi-step, controlled bioconjugation strategy. The NHS ester end reacts with primary amines on a target molecule. Subsequently, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation or modification. This orthogonal reactivity is particularly valuable in the synthesis of complex architectures like antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).
Comparison with Other PEG-NHS Esters
The performance of this compound can be compared with other common PEG-NHS esters, which primarily differ in the nature of the group at the non-reactive terminus (e.g., methoxy, mPEG) and the length of the PEG chain.
Key Performance Parameters
The selection of a PEG-NHS ester is often guided by several key performance indicators. The following table summarizes a qualitative comparison based on established principles of PEGylation and NHS ester chemistry.
| Feature | This compound | mPEG-NHS Ester (short chain) | mPEG-NHS Ester (long chain) |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | 7.2 - 8.5 |
| Reaction Time | 30 min - 2 hours | 30 min - 2 hours | 30 min - 2 hours |
| Bond Formed | Stable Amide Bond | Stable Amide Bond | Stable Amide Bond |
| Orthogonal Reactivity | Yes (Boc deprotection reveals a primary amine) | No | No |
| Hydrophilicity | Moderate | Moderate | High |
| Steric Hindrance | Low | Low | High |
| Applications | Stepwise conjugation, synthesis of complex bioconjugates | General protein and peptide modification | Enhancing solubility and in vivo half-life |
Quantitative Data from Literature
Experimental Protocols
To facilitate a direct comparison of different PEG-NHS esters, the following experimental protocols are provided. These protocols are designed to be adaptable for comparing this compound with other alternatives like mPEG-NHS esters.
Protocol 1: Comparative PEGylation of a Model Protein (e.g., Lysozyme)
Objective: To compare the conjugation efficiency of this compound and an mPEG-NHS ester.
Materials:
-
Model Protein (e.g., Lysozyme from chicken egg white)
-
This compound
-
mPEG-NHS ester (of comparable molecular weight)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
-
Analytical instruments (SDS-PAGE, HPLC, Mass Spectrometry)
Procedure:
-
Protein Preparation: Dissolve the model protein in the Reaction Buffer to a final concentration of 2 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve each PEG-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
PEGylation Reaction:
-
Set up parallel reactions for each PEG-NHS ester.
-
Add a 10-fold molar excess of the dissolved PEG-NHS ester to the protein solution.
-
Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography.
-
Analysis:
-
Analyze the purified samples by SDS-PAGE to visualize the shift in molecular weight.
-
Use RP-HPLC to quantify the degree of PEGylation (average number of PEG molecules per protein).
-
Confirm the identity of the conjugates by mass spectrometry.
-
Protocol 2: Boc Deprotection of t-Boc-PEGylated Protein
Objective: To deprotect the t-Boc group from the PEGylated protein to reveal a reactive primary amine.
Materials:
-
Purified t-Boc-PEGylated protein from Protocol 1
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) [v/v]
-
Scavenger: Triisopropylsilane (TIS) (optional, to prevent side reactions)
-
Cold diethyl ether
-
Dialysis or desalting column
Procedure:
-
Lyophilization: Lyophilize the purified t-Boc-PEGylated protein to remove the aqueous buffer.
-
Deprotection Reaction:
-
Dissolve the lyophilized protein in the Deprotection Solution. If the protein is sensitive to alkylation by the released tert-butyl cation, add a scavenger like TIS (2.5-5% v/v)[3].
-
Incubate the solution for 30-60 minutes at room temperature.
-
-
Protein Precipitation: Precipitate the deprotected protein by adding the reaction mixture to a 10-fold volume of cold diethyl ether.
-
Washing: Centrifuge to pellet the protein and wash the pellet with cold diethyl ether to remove residual TFA.
-
Resuspension and Purification: Air-dry the protein pellet and resuspend it in a suitable buffer (e.g., PBS, pH 7.4). Purify the deprotected protein using dialysis or a desalting column to remove any remaining salts.
-
Analysis: Confirm the removal of the Boc group by mass spectrometry (observing a decrease in molecular weight corresponding to the mass of the Boc group).
Visualizing the Workflow and Signaling Implications
The following diagrams, created using the DOT language, illustrate the experimental workflows and a representative signaling pathway that can be modulated by PEGylated therapeutics.
Caption: General workflow for protein PEGylation with an NHS ester.
Caption: Workflow for the deprotection of a t-Boc-PEGylated protein.
References
A Head-to-Head Comparison of Protein Crosslinking Agents: t-Butoxycarbonyl-PEG2-NHS Ester vs. Sulfo-SMCC
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the development of antibody-drug conjugates (ADCs), protein-based diagnostics, and other bioconjugates. The choice of crosslinker can significantly influence the stability, pharmacokinetics, and overall efficacy of the final product. This guide provides a detailed, data-driven comparison of two commonly used crosslinkers: t-Butoxycarbonyl-PEG2-NHS ester and Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (sulfo-SMCC).
This comparison guide delves into the chemical properties, reaction mechanisms, and performance characteristics of each crosslinker, supported by experimental protocols and visual diagrams to aid in the selection process for specific protein crosslinking applications.
Unveiling the Crosslinkers: Chemical Structure and Properties
This compound is a heterobifunctional crosslinker that features a t-Boc (tert-butoxycarbonyl) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2][3][4] The NHS ester reacts with primary amines on proteins, while the t-Boc group provides a temporary protecting group for a terminal amine, which can be deprotected under acidic conditions to reveal a reactive amine for subsequent conjugation steps.[5][6][7] The inclusion of a PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate.[1][2][3]
Sulfo-SMCC is a heterobifunctional crosslinker containing a sulfonate group on the N-hydroxysuccinimide (sulfo-NHS) ring and a maleimide (B117702) group.[8][9][10][11][12][13][14][15] The sulfo-NHS ester targets primary amines, while the maleimide group specifically reacts with sulfhydryl groups (thiols) on proteins.[8][9] The sulfonate group imparts significant water solubility to the molecule, allowing for conjugation reactions in aqueous buffers without the need for organic solvents.[8][14][15] The cyclohexane (B81311) ring in the spacer arm provides stability to the maleimide group, reducing its susceptibility to hydrolysis.[8][10]
Below is a diagram illustrating the chemical structures of this compound and sulfo-SMCC.
Performance Comparison: A Tabular Overview
The following table summarizes the key quantitative and qualitative differences between this compound and sulfo-SMCC to facilitate an at-a-glance comparison.
| Feature | This compound | sulfo-SMCC |
| Reactive Groups | NHS ester (reacts with primary amines), t-Boc protected amine (deprotected to a primary amine) | Sulfo-NHS ester (reacts with primary amines), Maleimide (reacts with sulfhydryls) |
| Molecular Weight | ~359.4 g/mol [1] | 436.37 g/mol |
| Spacer Arm Length | Variable depending on the PEG chain length; for PEG2, it is relatively short. | 8.3 Å[15] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and has increased water solubility due to the PEG linker.[1][16] | Soluble in water and aqueous buffers up to ~10 mM.[8] |
| Reaction pH | NHS ester reaction: pH 7.2-8.5[16] | Sulfo-NHS ester reaction: pH 7.0-9.0; Maleimide reaction: pH 6.5-7.5 |
| Conjugation Strategy | Two-step, involving initial amine conjugation followed by deprotection and a second conjugation step. | Two-step, sequential conjugation to amines and then sulfhydryls.[8][10] |
| Key Advantage | Introduces a hydrophilic PEG spacer, which can improve the solubility and stability of the conjugate. The protected amine allows for controlled, sequential conjugations. | High water solubility eliminates the need for organic solvents, which can be beneficial for sensitive proteins. The maleimide group offers high specificity for sulfhydryls. |
| Potential Limitation | Requires an additional deprotection step under acidic conditions, which may not be suitable for all proteins. | The maleimide group can slowly hydrolyze at pH values above 7.5.[10] |
Reaction Mechanisms and Experimental Workflows
The crosslinking processes for both reagents involve distinct steps, as illustrated in the following diagrams.
This compound Workflow
The use of this compound involves an initial reaction with a primary amine on the protein, followed by an acid-catalyzed deprotection of the t-Boc group to reveal a new primary amine for a subsequent conjugation step.
sulfo-SMCC Workflow
The sulfo-SMCC crosslinking process is a two-step sequential reaction. First, the sulfo-NHS ester reacts with a primary amine on one protein. After removing the excess crosslinker, the maleimide-activated protein is then reacted with a sulfhydryl-containing protein.
Detailed Experimental Protocols
Protein Crosslinking with this compound
This protocol involves a two-stage process: initial conjugation of the NHS ester and subsequent deprotection of the t-Boc group.
Materials:
-
Protein to be modified in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Deprotection solution (e.g., 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM))
-
Scavenger (e.g., anisole (B1667542) or thioanisole)
-
Desalting columns
Protocol:
Stage 1: NHS Ester Reaction
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the crosslinker in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with an appropriate buffer.
Stage 2: t-Boc Deprotection
-
Lyophilize the purified, t-Boc-PEGylated protein.
-
Dissolve the lyophilized protein in the deprotection solution containing a scavenger. The concentration of the protein and the volume of the deprotection solution should be optimized for the specific protein.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the TFA and scavenger by precipitation of the protein with a cold ether, followed by centrifugation and washing of the protein pellet.
-
Resuspend the deprotected, amine-functionalized protein in a suitable buffer for the next conjugation step.
Protein Crosslinking with sulfo-SMCC
This protocol outlines the two-step procedure for conjugating two proteins using sulfo-SMCC.
Materials:
-
Amine-containing protein (Protein 1) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfhydryl-containing protein (Protein 2) in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
sulfo-SMCC
-
Deionized water
-
Desalting columns
Protocol:
Step 1: Maleimide-Activation of Protein 1
-
Equilibrate the vial of sulfo-SMCC to room temperature before opening.
-
Immediately before use, prepare a 10 mg/mL solution of sulfo-SMCC in deionized water.[5]
-
Add a 10- to 50-fold molar excess of the sulfo-SMCC solution to the solution of Protein 1.[17] The optimal molar excess depends on the protein concentration.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove excess, unreacted sulfo-SMCC using a desalting column equilibrated with the reaction buffer (pH 6.5-7.5).
Step 2: Conjugation to Protein 2
-
Immediately add the maleimide-activated Protein 1 to the solution of sulfhydryl-containing Protein 2.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified from unreacted proteins and byproducts using size-exclusion chromatography or other suitable purification methods.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and sulfo-SMCC depends heavily on the specific requirements of the protein conjugation experiment.
This compound is an excellent choice when:
-
The introduction of a hydrophilic PEG spacer is desired to improve the solubility and in vivo stability of the conjugate.
-
A protected amine is needed for a multi-step, controlled conjugation strategy.
-
The protein is stable under the acidic conditions required for t-Boc deprotection.
sulfo-SMCC is the preferred reagent when:
-
High water solubility of the crosslinker is essential to avoid the use of organic solvents that could denature sensitive proteins.
-
A highly specific and efficient reaction between an amine and a sulfhydryl group is required.
-
A straightforward, two-step conjugation protocol is desired without the need for a deprotection step.
By carefully considering the properties of the target proteins and the desired characteristics of the final conjugate, researchers can make an informed decision to select the most appropriate crosslinker for their specific application, ultimately leading to more robust and effective bioconjugates.
References
- 1. This compound, 2411681-93-9 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG2-NHS ester, 2183440-73-3 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-amido-PEG2-CH2CO2-NHS ester, 911102-04-0 | BroadPharm [broadpharm.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. store.sangon.com [store.sangon.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfo-SMCC, 92921-24-9 | BroadPharm [broadpharm.com]
- 13. selleckchem.com [selleckchem.com]
- 14. cyanagen.com [cyanagen.com]
- 15. Sulfo-SMCC crosslinker — CF Plus Chemicals [cfplus.cz]
- 16. broadpharm.com [broadpharm.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Guide to Alternatives for t-Butoxycarbonyl-PEG2-NHS Ester in PEGylation Strategies
For researchers, scientists, and drug development professionals, the strategic covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone for enhancing their pharmacokinetic and pharmacodynamic properties. The t-Butoxycarbonyl-PEG2-NHS ester is a commonly utilized reagent for this purpose, targeting primary amines on biomolecules. However, the specific requirements of a project, such as the need for site-specific modification, cleavable linkages, or alternative reactive targets, often necessitate the exploration of other PEGylation chemistries. This guide provides an objective comparison of various alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable PEGylation strategy.
Understanding the Landscape of PEGylation Reagents
PEGylation can significantly improve a therapeutic's stability, solubility, and in vivo half-life by increasing its hydrodynamic radius and shielding it from proteolytic degradation. The choice of the PEGylating agent is critical and is dictated by the desired degree of modification, the available functional groups on the target molecule, and the intended application of the final conjugate. While NHS esters, which react with primary amines on lysine (B10760008) residues and the N-terminus, are widely used, they can lead to heterogeneous products due to the presence of multiple reactive sites on a single protein.[1] This has spurred the development of a diverse toolbox of PEGylation reagents with varying specificities and functionalities.
Alternatives to the standard amine-reactive NHS esters can be broadly categorized based on their reactive functional groups and linker characteristics. These include reagents targeting thiol groups (maleimides), aldehydes or ketones (hydrazides), and bioorthogonal chemistries like click chemistry. Furthermore, the linker itself can be designed to be stable or cleavable under specific physiological conditions.
Comparative Analysis of PEGylation Alternatives
The efficiency and outcome of a PEGylation reaction are assessed by the degree of PEGylation (the average number of PEG molecules per molecule of interest) and the yield of the conjugated product. These parameters are typically measured using analytical techniques such as mass spectrometry (MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).[2] The following sections and tables provide a comparative overview of key alternatives to this compound.
Performance Metrics of PEGylation Reagents
| PEGylation Reagent | Target Residue(s) | Reaction Specificity | Linkage Stability | Key Advantages | Typical Degree of PEGylation |
| t-Boc-PEG2-NHS ester | Primary Amines (Lys, N-terminus) | Moderate | Stable Amide Bond | Well-established chemistry | Variable (can lead to heterogeneity) |
| PEG-Maleimide | Thiols (Cys) | High | Stable Thioether Bond | Site-specific modification | 1-2 PEGs per molecule |
| PEG-Aldehyde | Primary Amines (N-terminus) | High (at controlled pH) | Stable Secondary Amine (after reduction) | N-terminal site-specificity | Primarily mono-PEGylated |
| PEG-Hydrazide | Aldehydes/Ketones | High | pH-sensitive Hydrazone Bond | Cleavable under acidic conditions | Controlled |
| PEG-Azide/Alkyne (Click Chemistry) | Bioorthogonal handles | Very High | Stable Triazole Ring | High efficiency and specificity | Precise control |
Stability Comparison of PEG Linkages
| Linker Type | Formed Bond | Stability Characteristics |
| NHS Ester-Amine | Amide | Generally very stable under physiological conditions.[3] |
| Maleimide-Thiol | Thioether | Stable, but can be subject to retro-Michael reactions leading to deconjugation in the presence of other thiols.[4] |
| Aldehyde-Amine (reductive amination) | Secondary Amine | Very stable.[5] |
| Hydrazide-Aldehyde | Hydrazone | Stable at physiological pH (~7.4) but susceptible to hydrolysis under mildly acidic conditions (pH 5-6).[6][7] |
| Click Chemistry (CuAAC) | Triazole | Extremely stable. |
In-Depth Look at Key Alternatives
Thiol-Reactive PEGylation: PEG-Maleimide
PEG-Maleimide reagents offer a highly specific method for PEGylation by targeting the sulfhydryl groups of cysteine residues.[8] This approach is particularly valuable for proteins with a limited number of accessible cysteines, enabling precise control over the site of PEG attachment and leading to more homogeneous products.[9]
Advantages:
-
Site-specificity: Allows for targeted modification of cysteine residues.
-
High reactivity: The reaction between a maleimide (B117702) and a thiol is rapid and efficient at neutral pH.[3]
Considerations:
-
Requires the presence of a free thiol group on the target molecule, which may necessitate protein engineering.
-
The resulting thioether bond can undergo exchange with other thiols, such as glutathione, in vivo, potentially leading to de-PEGylation.[4] However, modifications to the maleimide structure can enhance stability.[4]
N-Terminal Specific PEGylation: PEG-Aldehyde
PEG-Aldehyde reagents can be used for site-specific PEGylation of the N-terminal α-amino group of a protein.[10] By carefully controlling the reaction pH, the N-terminal amine, which typically has a lower pKa than the ε-amino groups of lysine residues, can be selectively targeted.[10] The initial Schiff base formed is then reduced to a stable secondary amine.[5]
Advantages:
-
High site-specificity: Can achieve selective N-terminal modification.[1]
-
Stable linkage: The resulting secondary amine bond is highly stable.[5]
Considerations:
-
Requires careful optimization of reaction pH to achieve selectivity.[11]
-
The reductive amination step adds a second stage to the experimental protocol.
pH-Sensitive PEGylation: PEG-Hydrazide
PEG-Hydrazide reagents react with aldehydes or ketones to form a hydrazone linkage.[6] This chemistry is particularly useful for creating prodrugs or drug delivery systems where the PEG is designed to be cleaved in the acidic environment of tumors or endosomes, releasing the therapeutic agent.[6][7]
Advantages:
-
Cleavable Linkage: The hydrazone bond is acid-labile, allowing for triggered release.[6][7]
-
High Specificity: The reaction is specific between the hydrazide and carbonyl group.
Considerations:
-
The stability of the hydrazone bond can vary depending on the structure of the aldehyde or ketone.[7]
-
Requires the introduction of a carbonyl group onto the target molecule if one is not naturally present.
Bioorthogonal PEGylation: Click Chemistry
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and specific method for PEGylation.[8] This approach involves introducing a bioorthogonal functional group (an azide (B81097) or an alkyne) onto the target molecule, which then reacts specifically with a PEG reagent containing the complementary group.
Advantages:
-
Exceptional Specificity: The reaction is bioorthogonal, meaning it does not interfere with native functional groups in the biological system.
-
High Yield: Click reactions are known for their high efficiency and quantitative yields.
Considerations:
-
Requires the pre-modification of the target molecule to introduce the azide or alkyne handle.
-
The copper catalyst used in CuAAC can be toxic to cells, although copper-free click chemistry methods are available.[8]
Experimental Protocols
The following are generalized protocols for key PEGylation methods. The optimal conditions, including molar excess of the PEG reagent, reaction time, and temperature, should be empirically determined for each specific application.
Protocol 1: Amine PEGylation with NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF.
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching reagent, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Thiol PEGylation with Maleimide
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer (e.g., PBS) at a pH of 6.5-7.5. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Dissolve the PEG-Maleimide in the reaction buffer.
-
Conjugation: Add a 10- to 20-fold molar excess of the PEG-Maleimide to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the PEGylated protein using SEC or dialysis.
Protocol 3: N-Terminal PEGylation with Aldehyde (Reductive Amination)
-
Protein Preparation: Dissolve the protein in a buffer at a pH of ~6.0 to favor N-terminal reactivity.
-
Reagent Preparation: Dissolve the PEG-Aldehyde in the reaction buffer.
-
Schiff Base Formation: Add a 10- to 50-fold molar excess of the PEG-Aldehyde to the protein solution and incubate for 30 minutes at room temperature.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride, to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate by SEC or dialysis.
Visualizing PEGylation Strategies
Conclusion
The selection of a PEGylation reagent is a critical decision in the development of therapeutic biomolecules. While this compound and other NHS esters are effective for amine-reactive PEGylation, a variety of alternatives offer distinct advantages in terms of site-specificity, linkage stability, and controlled release. Thiol-reactive reagents like PEG-maleimide enable precise modification of cysteine residues, while PEG-aldehydes can be used for selective N-terminal conjugation. For applications requiring triggered drug release, pH-sensitive linkers formed by PEG-hydrazides are an excellent choice. Finally, click chemistry provides a powerful platform for highly efficient and specific bioorthogonal PEGylation. By carefully considering the properties of the target molecule and the desired characteristics of the final conjugate, researchers can choose the optimal PEGylation strategy to enhance the therapeutic potential of their biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of Boc-PEG2-NHS Ester Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Boc-PEG2-NHS ester for surface modification, detailing its performance characteristics alongside alternative strategies. The information presented is supported by experimental data and established methodologies to assist researchers in selecting and characterizing appropriate surface chemistries for their applications, which include drug delivery, biosensing, and anti-fouling coatings.
Introduction to Boc-PEG2-NHS Ester Surface Modification
Boc-PEG2-NHS ester is a heterobifunctional crosslinker used to modify surfaces with polyethylene (B3416737) glycol (PEG) chains. This modification is primarily aimed at reducing non-specific protein adsorption, a critical requirement for materials in biological environments. The molecule consists of three key components:
-
Boc (tert-Butyloxycarbonyl) protecting group: This group protects a primary amine, which can be deprotected under mildly acidic conditions for subsequent conjugation steps.
-
PEG2 (two-unit polyethylene glycol) spacer: This short, hydrophilic spacer arm increases the solubility of the molecule and provides a flexible linker.
-
NHS (N-Hydroxysuccinimide) ester: This functional group reacts with primary amines on a substrate surface (e.g., amine-functionalized glass, gold, or polymers) to form stable amide bonds.
The reaction of the NHS ester with surface amines is a robust and widely used method for covalently attaching molecules to various substrates.
Performance Comparison with Alternative Surface Chemistries
The effectiveness of a PEGylated surface in resisting protein adsorption is influenced by several factors, including the length of the PEG chain, the grafting density, and the surface chemistry used for attachment. While direct comparative studies focusing specifically on Boc-PEG2-NHS ester versus other linkers are not extensively available in the literature, we can infer performance based on studies of similar PEGylation strategies.
Key Performance Parameters:
-
Protein Adsorption: The primary goal of PEGylation is to minimize protein fouling. The density of PEG chains on the surface is a critical determinant of this property. Higher grafting densities create a more effective steric barrier against protein approach.
-
Surface Wettability: Successful PEGylation increases the hydrophilicity of a surface, which can be assessed by measuring the water contact angle. A lower contact angle generally indicates a more hydrophilic and protein-resistant surface.
-
Stability: The covalent amide bond formed between the NHS ester and a primary amine is highly stable under physiological conditions[1][2].
Table 1: Comparison of Different PEG Surface Modification Strategies
| Feature | Boc-PEG2-NHS Ester | Thiol-PEG on Gold | Physisorbed PEG (e.g., PLL-g-PEG) |
| Attachment Chemistry | Covalent amide bond | Covalent gold-thiol bond | Electrostatic and hydrophobic interactions |
| Bond Stability | High | High | Lower, can be reversible |
| Control over Grafting Density | Moderate to high | High | Moderate |
| Substrate Specificity | Amine-functionalized surfaces | Gold surfaces | Charged surfaces (e.g., metal oxides, polymers) |
| Protein Resistance | Good to Excellent (density-dependent) | Excellent | Good to Excellent (density and architecture dependent) |
| Example Protein Adsorption | Data not available for direct comparison | Fibrinogen adsorption can be reduced to <1 ng/cm² | Fibrinogen adsorption can be reduced to <1 ng/cm² with high grafting density[3][4] |
| Typical Water Contact Angle | Expected to be low (<30°) | Can be as low as 20-30° | Varies with architecture, can be <30° |
Note: The performance of Boc-PEG2-NHS ester is expected to be in line with other covalent PEGylation methods. The short PEG2 linker may offer less steric hindrance compared to longer PEG chains, potentially leading to slightly higher protein adsorption in some cases. However, the ability to achieve a high density of these smaller molecules could compensate for the shorter chain length.
Experimental Protocols
General Protocol for Surface Modification with Boc-PEG2-NHS Ester
This protocol outlines the general steps for modifying an amine-functionalized substrate.
-
Substrate Preparation: Ensure the substrate is clean and has a sufficient density of primary amine groups. This may involve pre-functionalization with aminosilanes (for glass or silicon) or other amine-containing polymers.
-
Reagent Preparation: Dissolve Boc-PEG2-NHS ester in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Reaction: Immerse the amine-functionalized substrate in a solution of the Boc-PEG2-NHS ester in a suitable buffer (e.g., phosphate, borate, or bicarbonate buffer) at a pH of 7.2-8.5. The reaction is typically carried out for 2-4 hours at room temperature or overnight at 4°C[1].
-
Washing: After the reaction, thoroughly rinse the substrate with the reaction buffer, followed by deionized water and a final rinse with an organic solvent like ethanol (B145695) to remove any unreacted material.
-
Drying: Dry the modified substrate under a stream of inert gas (e.g., nitrogen or argon).
-
Boc Deprotection (Optional): If the terminal amine is required for further functionalization, the Boc group can be removed by treating the surface with a mild acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Surface Characterization Methodologies
XPS is used to determine the elemental composition and chemical states of the atoms on the surface.
-
Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment.
-
Procedure:
-
Mount the sample in the XPS vacuum chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements (C 1s, O 1s, N 1s, and Si 2p for a modified silicon substrate).
-
-
Data Interpretation:
-
An increase in the C 1s and O 1s signals and the appearance of an N 1s signal (from the amide bond and the Boc group) confirm the presence of the PEG linker.
-
The high-resolution C 1s spectrum can be deconvoluted to identify different carbon species: C-C/C-H, C-N (from the amide), and C=O (from the Boc group and amide). The presence of the ether carbon (C-O-C) from the PEG backbone is a key indicator of successful modification.
-
This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's hydrophilicity.
-
Principle: A droplet of deionized water is placed on the surface, and the angle between the solid-liquid interface and the liquid-vapor interface is measured. A lower contact angle indicates a more hydrophilic surface.
-
Procedure:
-
Place the substrate on the sample stage.
-
Dispense a small droplet of deionized water onto the surface.
-
Capture an image of the droplet and use software to measure the contact angle.
-
-
Data Interpretation: A significant decrease in the water contact angle after modification is indicative of successful PEGylation.
AFM provides topographical information about the surface at the nanoscale.
-
Principle: A sharp tip mounted on a cantilever is scanned across the surface. The deflection of the cantilever due to forces between the tip and the surface is measured to create a topographical map.
-
Procedure:
-
Mount the sample on the AFM stage.
-
Engage the tip with the surface and begin scanning in tapping mode to minimize surface damage.
-
Acquire images of the surface topography.
-
-
Data Interpretation: AFM can reveal changes in surface roughness and morphology after modification. It can also be used to measure the thickness of the PEG layer by creating a scratch in the layer and imaging the height difference.
Visualizations
Experimental Workflow
Caption: Workflow for surface modification and characterization.
Surface Modification Reaction
Caption: Amine-reactive coupling of Boc-PEG2-NHS ester.
Conclusion and Future Outlook
Boc-PEG2-NHS ester provides a reliable method for the covalent attachment of short PEG chains to amine-functionalized surfaces. The resulting surfaces are expected to exhibit reduced protein adsorption and increased hydrophilicity, which are crucial for many biomedical applications. The characterization of these surfaces using XPS, contact angle goniometry, and AFM provides essential information on the success of the modification and the resulting surface properties.
While the principles of PEGylation are well-established, there is a need for direct, quantitative comparative studies that evaluate the performance of Boc-PEG2-NHS ester against a wider range of PEG linkers with varying chain lengths, architectures, and terminal functional groups on identical substrates. Such studies would provide valuable data to guide the rational design of surfaces with tailored bio-interfacial properties. Future research should also focus on the long-term stability of these modified surfaces in complex biological media.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of PEG architecture on protein adsorption and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Spacer Length in Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, significantly impacting the efficacy, stability, and pharmacokinetic profile of the final product. Polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and their ability to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide offers a comparative analysis of different PEG spacer lengths, supported by experimental data, to assist in the selection of the optimal linker for various bioconjugation applications.
The length of the PEG spacer, ranging from short, discrete molecules (e.g., PEG4, PEG8, PEG12) to longer polymer chains, plays a profound role in the physicochemical and biological properties of bioconjugates like antibody-drug conjugates (ADCs).[1][2] Shorter PEG spacers can be beneficial for creating more compact conjugates, whereas longer linkers may be required to overcome steric hindrance and improve solubility.[1]
Core Advantages of PEG Spacer Integration
The incorporation of a PEG spacer within a bioconjugate's linker can address several key challenges in development, primarily by mitigating the hydrophobicity of the payload.[3] This leads to a range of beneficial effects on the conjugate's properties:
-
Enhanced Solubility and Stability: Many potent drug payloads are inherently hydrophobic, which can lead to aggregation of the bioconjugate, especially at higher drug-to-antibody ratios (DARs).[3] PEG linkers, being hydrophilic, act as solubilizing agents, preventing aggregation and improving stability.[3]
-
Improved Pharmacokinetics: PEGylation significantly improves the pharmacokinetic profile of a bioconjugate.[3] The PEG chain forms a hydration shell around the conjugate, increasing its hydrodynamic size and shielding it from clearance mechanisms, resulting in a longer circulation half-life and slower plasma clearance.[3][4]
-
Reduced Immunogenicity and Toxicity: By masking the payload and potentially immunogenic epitopes, PEG spacers can decrease the risk of an immune response.[3] This shielding effect also helps minimize off-target toxicity.[3]
Comparative Analysis of PEG Linker Length on Bioconjugate Properties
The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key bioconjugate parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[1]
Table 2: Effect of PEG Linker Length on Receptor Binding Affinity
| PEG Linker Length | IC50 (nM) | Relative Affinity | Reference Molecule |
| PEG2 | 3.1 ± 0.2 | High | natGa-NOTA-PEGn-RM26 |
| PEG3 | 3.9 ± 0.3 | Moderate | natGa-NOTA-PEGn-RM26 |
| PEG4 | 5.4 ± 0.4 | Moderate | natGa-NOTA-PEGn-RM26 |
| PEG6 | 5.8 ± 0.3 | Low | natGa-NOTA-PEGn-RM26 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[5][6]
Table 3: Impact of PEG Spacer Length on In Vitro Cytotoxicity and In Vivo Half-Life of Affibody-Drug Conjugates
| Conjugate | PEG Size | IC50 (nM) | In Vivo Half-Life |
| HM | N/A | ~5 (estimated) | Short |
| HP4KM | 4 kDa | 31.9 | Extended 2.5-fold |
| HP10KM | 10 kDa | 111.3 | Extended 11.2-fold |
Data from a study on affibody-based drug conjugates.[3]
Experimental Workflows and Logical Relationships
The selection and optimization of PEG spacer length is a critical process in bioconjugate development. The following diagrams illustrate key experimental workflows and the logical relationships influencing the choice of a PEG spacer.
Caption: Experimental workflow for selecting the optimal PEG spacer length.
Caption: Logical relationships between PEG spacer length and bioconjugate properties.
Detailed Experimental Protocols
Detailed methodologies for key experiments cited are provided below to enable replication and further investigation.
Protocol 1: Site-Specific PEGylation of an Antibody
This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody, often generated by the reduction of interchain disulfide bonds.[1]
-
Materials:
-
Antibody solution in a suitable buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., TCEP)
-
PEG-maleimide linker
-
Quenching reagent (e.g., N-acetylcysteine)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) column for purification
-
-
Procedure:
-
Antibody Reduction: To a solution of the antibody, add a molar excess of TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.
-
PEGylation Reaction: Add the PEG-maleimide linker to the reduced antibody solution at a specific molar ratio. Incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: Add a molar excess of the quenching reagent to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the PEGylated antibody using an SEC column to remove excess PEG linker and other reagents.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of ADCs. Several methods can be used for its determination.
-
A. UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the drug to the antibody.[1]
-
-
B. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker increases the hydrophobicity of the antibody.
-
An SEC-purified ADC sample is injected onto an HIC column with a decreasing salt gradient.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks.[1]
-
Protocol 3: In Vivo Half-Life Determination
The in vivo half-life of a bioconjugate is a key pharmacokinetic parameter.
-
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., mice or rats)
-
ELISA or other suitable analytical method to quantify the bioconjugate in plasma
-
-
Procedure:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.
-
Collect blood samples at various time points post-injection.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
Plot the plasma concentration versus time and calculate the half-life from the elimination phase of the curve.[1]
-
Protocol 4: Receptor Binding Affinity Assay
This assay determines the binding affinity of the PEGylated ligand to its receptor.
-
Materials:
-
Labeled ligand (e.g., radiolabeled)
-
Unlabeled PEGylated ligands (at various concentrations)
-
Receptor-expressing cells or membranes
-
Filtration apparatus
-
-
Procedure:
-
Incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled PEGylated ligands.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand using filtration.
-
Quantify the amount of bound labeled ligand.
-
Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand to determine the IC50.[1]
-
Protocol 5: In Vitro Cytotoxicity Assay
-
Cell Lines: Use appropriate cancer cell lines that express the target for the bioconjugate.
-
Test Articles: Bioconjugates with different PEG spacer lengths.
-
Method:
-
Seed cells in 96-well plates and incubate with varying concentrations of the conjugates for a set period (e.g., 72 hours).
-
Assess cell viability using a standard assay (e.g., CCK-8).
-
Calculate the half-maximal inhibitory concentration (IC50) to determine the cytotoxicity of each conjugate.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Boc-PEG2-NHS Ester Reactions with NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validating the reaction of Boc-PEG2-NHS ester with primary amines using Nuclear Magnetic Resonance (NMR) spectroscopy against alternative PEGylation and validation methods. Experimental data and detailed protocols are presented to support the comparison, enabling researchers to make informed decisions for their drug development and bioconjugation needs.
Introduction to PEGylation and the Role of Boc-PEG2-NHS Ester
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules and biomolecules such as proteins, peptides, and nanoparticles, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Boc-PEG2-NHS ester is a common reagent used for this purpose. The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, forming a stable amide bond, while the Boc (tert-butyloxycarbonyl) group protects an amine functionality on the other end of the PEG linker for potential subsequent modifications.
The success of a PEGylation reaction is critical and must be validated to ensure the desired product is formed with high purity and yield. ¹H NMR spectroscopy is a powerful and frequently used analytical technique for this purpose, providing detailed structural information about the starting materials and the final PEGylated product.[1][2]
Validating the Boc-PEG2-NHS Ester Reaction with ¹H NMR Spectroscopy
The reaction of Boc-PEG2-NHS ester with a primary amine-containing molecule results in the formation of a stable amide linkage. This covalent modification leads to characteristic changes in the ¹H NMR spectrum, allowing for the confirmation of a successful reaction.
Key spectral changes to monitor include:
-
Disappearance of the NHS ester signals: The signals corresponding to the protons of the N-hydroxysuccinimide leaving group will diminish or disappear completely upon successful reaction.
-
Appearance of new signals from the PEGylated product: The characteristic repeating ethylene (B1197577) glycol units of the PEG chain typically appear as a strong singlet or multiplet around 3.6 ppm.[3][4]
-
Shift in the chemical environment of protons adjacent to the amine: The protons on the carbon atom adjacent to the primary amine in the starting material will experience a downfield shift upon formation of the amide bond. The extent of this shift can be a clear indicator of successful conjugation.[1][2]
-
Presence of the Boc protecting group signal: A characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group will be present in the spectrum of the starting PEG reagent and the final product, typically around 1.4 ppm.
Experimental Workflow for NMR Validation
The following diagram illustrates a typical workflow for validating a Boc-PEG2-NHS ester reaction using NMR spectroscopy.
Caption: Workflow for NMR validation of Boc-PEG2-NHS ester reaction.
Experimental Protocol for ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the Boc-PEG2-NHS ester starting material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Similarly, dissolve the primary amine-containing reactant in the same deuterated solvent.
-
After the reaction is complete, take an aliquot of the reaction mixture and prepare an NMR sample in the same manner. It is often beneficial to purify the product before NMR analysis to remove any unreacted starting materials or byproducts.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum for each sample on a 400 MHz or higher field spectrometer.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction, and referencing).
-
Identify and assign the characteristic peaks for the Boc-PEG2-NHS ester, the amine reactant, and the PEGylated product.
-
Compare the spectra to identify the disappearance of starting material signals and the appearance of product signals.
-
Integrate the relevant peaks to determine the reaction conversion and the purity of the product.
-
Comparison of PEGylation and Validation Methods
While Boc-PEG2-NHS ester is a versatile reagent, several alternatives exist for PEGylation, each with its own advantages and validation requirements. The following table provides a comparison of different PEGylation chemistries and the analytical methods used for their validation.
| PEGylation Chemistry | Reactive Group on PEG | Reactive Group on Substrate | Linkage Formed | Key Advantages | Common Validation Methods |
| NHS Ester Chemistry | N-Hydroxysuccinimide Ester | Primary Amine | Amide | High reactivity, stable bond formation.[5] | ¹H NMR, Mass Spectrometry (MS), HPLC.[][7] |
| Reductive Amination | Aldehyde | Primary Amine | Secondary Amine | Site-specific N-terminal modification at controlled pH.[8] | ¹H NMR, MS, Peptide Mapping, HPLC.[8] |
| Click Chemistry | Azide or Alkyne | Alkyne or Azide | Triazole | High specificity and efficiency, bioorthogonal.[9] | ¹H NMR, MS, FTIR, HPLC. |
| Thiol-Maleimide Chemistry | Maleimide | Thiol (Cysteine) | Thioether | Highly specific for cysteine residues. | ¹H NMR, MS, Ellman's Assay, HPLC. |
Quantitative Data Summary from ¹H NMR
The following table summarizes typical ¹H NMR chemical shifts for the reactants and products in a Boc-PEG2-NHS ester reaction. These values can serve as a reference for interpreting your own NMR data.
| Compound / Moiety | Protons | Typical Chemical Shift (δ, ppm) | Solvent |
| Boc-PEG2-NHS Ester | Boc (t-butyl) | ~1.4 | CDCl₃ |
| PEG (-CH₂CH₂O-) | ~3.6-3.8 | CDCl₃ | |
| NHS ester | ~2.8 | CDCl₃ | |
| Primary Amine Substrate | -CH₂-NH₂ (adjacent to amine) | ~2.7-3.0 | CDCl₃ |
| PEGylated Product | Boc (t-butyl) | ~1.4 | CDCl₃ |
| PEG (-CH₂CH₂O-) | ~3.6-3.8 | CDCl₃ | |
| -CH₂-NH-CO- (adjacent to new amide) | Downfield shift from original position | CDCl₃ |
Note: Chemical shifts can vary depending on the solvent, the specific structure of the amine-containing molecule, and the molecular weight of the PEG chain.
Alternative Validation Techniques
While ¹H NMR is a powerful tool, a comprehensive validation of PEGylation often involves complementary analytical techniques:
-
Mass Spectrometry (MS): Confirms the molecular weight of the PEGylated product, allowing for the determination of the degree of PEGylation (the number of PEG chains attached).[7]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the PEGylated product and to separate it from unreacted starting materials and byproducts. Size-exclusion chromatography (SEC-HPLC) is particularly useful for analyzing the size and polydispersity of PEGylated molecules.[][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the formation of the amide bond through the appearance of characteristic vibrational bands.
Conclusion
Validating the reaction of Boc-PEG2-NHS ester is a critical step in the development of PEGylated therapeutics and materials. ¹H NMR spectroscopy offers a robust and informative method for confirming the successful formation of the desired product by providing detailed structural information. By understanding the expected spectral changes and employing a systematic experimental workflow, researchers can confidently assess the outcome of their PEGylation reactions. For a comprehensive analysis, it is often recommended to use a combination of NMR with orthogonal techniques such as mass spectrometry and HPLC to ensure the purity, identity, and quality of the final PEGylated conjugate.[][7]
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of t-Butoxycarbonyl-PEG2-NHS Ester: A Step-by-Step Guide
For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of t-Butoxycarbonyl-PEG2-NHS ester (Boc-PEG2-NHS), a common crosslinking agent. Adherence to these guidelines is essential for laboratory safety and environmental protection.
I. Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for similar compounds indicates a potential for skin and eye irritation.[1]
Recommended PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out the mouth with water.
In all cases of significant exposure, seek immediate medical attention.
II. Quantitative Data
No specific quantitative data regarding toxicity or environmental hazard levels for this compound were available in the reviewed safety data sheets. The primary directive is to prevent its release into the environment.
| Data Point | Value | Source |
| Acute Toxicity (Oral) | No data available | [2] |
| Acute Toxicity (Dermal) | No data available | [2] |
| Acute Toxicity (Inhalation) | No data available | [2] |
| Environmental Hazards | Do not allow material to enter drains or water courses. | [2] |
III. Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as special chemical waste. This ensures that the compound is handled by licensed professionals in accordance with national and regional regulations.
Step 1: Neutralize Reactive NHS Ester (Optional but Recommended)
The NHS ester moiety is reactive towards primary amines.[3] While not explicitly required by all SDSs, quenching this reactivity can be a good laboratory practice before disposal.
-
Methodology:
-
For solutions of Boc-PEG2-NHS, add a molar excess of a primary amine-containing compound such as Tris buffer or glycine.
-
Allow the reaction to proceed for at least one hour at room temperature to ensure the complete quenching of the NHS ester.
-
This converts the reactive NHS ester to a more stable amide.
-
Step 2: Segregate Chemical Waste
-
Solid Waste:
-
Collect any unused, solid Boc-PEG2-NHS ester in a clearly labeled, sealed container.
-
For spills, absorb the material with an inert substance like sand or vermiculite.[2]
-
Sweep up the absorbent material and place it in the designated solid chemical waste container.
-
-
Liquid Waste:
-
Collect all solutions containing Boc-PEG2-NHS ester (including the quenched solution from Step 1) in a dedicated, sealed, and clearly labeled liquid waste container.
-
Do not mix with other incompatible waste streams.
-
Step 3: Label and Store Waste
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Skin and Eye Irritant").
-
Store the sealed waste container in a designated, secondary containment area away from heat, flames, and oxidizing agents until it is collected.[2]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Provide them with the details of the waste for proper collection and disposal in accordance with local, state, and federal regulations.[2]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling t-Butoxycarbonyl-PEG2-NHS Ester
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals in the handling, storage, and disposal of t-Butoxycarbonyl-PEG2-NHS ester are detailed below. This guide aims to be your preferred resource for laboratory safety and chemical handling, ensuring the integrity of your research and the safety of your team.
This compound is a valuable reagent in bioconjugation, drug delivery, and proteomics.[1] While it is not classified as a hazardous substance, adherence to rigorous safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. This guide provides detailed, step-by-step procedures for its safe handling and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Aliquoting (Small Quantities) | Chemical Fume Hood | Nitrile or Latex Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not generally required |
| Solution Preparation and Reactions | Chemical Fume Hood | Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles | Chemical Resistant Lab Coat | Recommended if potential for aerosolization exists |
| Large-Scale Operations (>1g) | Chemical Fume Hood | Double-gloving with Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles and Face Shield | Chemical Resistant Lab Coat | N95 Respirator recommended |
| Spill Cleanup | Well-ventilated area | Chemical Resistant Gloves (Nitrile or Butyl Rubber) | Chemical Splash Goggles | Chemical Resistant Lab Coat | N95 Respirator |
Note: Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling the compound.
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receiving to disposal, is crucial for maintaining a safe laboratory environment. The following diagram illustrates the recommended operational workflow.
Spill Management: A Step-by-Step Protocol
In the event of a spill, a prompt and organized response is essential to prevent contamination and exposure.
| Step | Action |
| 1. Evacuate and Alert | Immediately alert others in the vicinity and evacuate the immediate area of the spill. |
| 2. Assess the Spill | From a safe distance, assess the size and nature of the spill. |
| 3. Don Appropriate PPE | Refer to the PPE table for spill cleanup. |
| 4. Contain the Spill | For solid spills, gently cover with an absorbent material like sand or vermiculite (B1170534) to prevent it from becoming airborne. For liquid spills, create a dike around the spill with absorbent material. |
| 5. Clean Up the Spill | Carefully sweep the absorbed material into a designated waste container. Avoid creating dust. Wipe the spill area with a damp cloth. |
| 6. Decontaminate | Clean the spill area and any contaminated equipment with soap and water. |
| 7. Dispose of Waste | All contaminated materials, including PPE, must be placed in a sealed bag and disposed of as non-hazardous chemical waste. |
| 8. Report the Incident | Report the spill to your laboratory supervisor and follow your institution's incident reporting procedures. |
Disposal Plan: Ensuring Environmental Responsibility
As this compound is not classified as a hazardous substance, its disposal is generally straightforward. However, it is imperative to adhere to your institution's and local regulations for non-hazardous chemical waste.
Key Disposal Considerations:
-
Solid Waste: Unused or waste this compound, along with contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a clearly labeled, sealed container for non-hazardous solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for non-hazardous liquid chemical waste. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as non-hazardous liquid waste. Deface the label on the empty container before discarding it in the regular trash.
-
Consult Your EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Selecting the Right PPE: A Decision-Making Guide
The following decision tree provides a logical guide for selecting the appropriate level of PPE based on the scale and nature of your experiment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
